The Chemical Properties and Application of Diethyl(ethylsulfamoyl)amine in Medicinal Chemistry
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In contemporary drug discovery, the optimization of physicochemical prop...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In contemporary drug discovery, the optimization of physicochemical properties is just as critical as target affinity. Diethyl(ethylsulfamoyl)amine (CAS: 1094661-86-5), also known as N,N-diethyl-N'-ethylsulfamide, has emerged as a highly versatile trialkyl sulfamide building block. As a Senior Application Scientist, I approach the integration of this molecule not merely as a synthetic step, but as a strategic developability enhancement. By replacing planar, metabolically susceptible motifs (like ureas or amides) with the tetrahedral sulfamide core of Diethyl(ethylsulfamoyl)amine, medicinal chemists can fundamentally alter a drug candidate's solubility, lipophilicity, and hydrogen-bonding profile.
This whitepaper deconstructs the chemical properties of Diethyl(ethylsulfamoyl)amine, explores the causality behind its use as a bioisostere, and provides a self-validating experimental protocol for its incorporation into advanced pharmacophores.
Physicochemical Profiling & Structural Causality
Understanding the intrinsic properties of Diethyl(ethylsulfamoyl)amine is essential for predicting its behavior in both synthetic workflows and biological systems. The molecule features a central sulfamide moiety (
) flanked by a sterically demanding diethyl group and an ethylamine donor arm.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of Diethyl(ethylsulfamoyl)amine and explains the causality behind how each property impacts drug design.
Property
Specification
Causality / Impact in Drug Design
CAS Number
1094661-86-5
Primary registry identification for procurement.
Molecular Formula
C6H16N2O2S
Aliphatic nature contributes to favorable membrane permeability[1].
Molecular Weight
180.27 g/mol
Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5[1].
CLogP
~0.575
Hydrophilic enough to maintain aqueous solubility while supporting target pocket lipophilicity[1].
H-Bond Donors
1 (N-H)
The secondary amine provides a critical vector for binding target kinases or proteases.
H-Bond Acceptors
2 (S=O)
Engages in strong dipole interactions with target residues[2].
Geometry
Tetrahedral (at Sulfur)
Breaks molecular planarity, increasing Fsp3 character and significantly improving solubility over flat ureas[2].
Electronic and Steric Properties
The
group is highly electron-withdrawing, which significantly reduces the basicity of the adjacent nitrogen atoms compared to standard aliphatic amines. The N-H proton is weakly acidic (pKa ~10–11), allowing it to be selectively deprotonated under mild basic conditions for cross-coupling. Furthermore, the robust S-N bond resists enzymatic hydrolysis, making it an excellent shield against metabolic degradation in vivo.
Bioisosteric Applications in Drug Design
Sulfamides are well-established bioisosteres for ureas, sulfonamides, and carboxylic acids[3],[4]. The strategic replacement of a urea motif with Diethyl(ethylsulfamoyl)amine addresses several common developability bottlenecks:
Solubility Enhancement: Ureas are highly planar and tend to stack in crystal lattices, leading to poor aqueous solubility. The tetrahedral geometry of the sulfamide sulfur atom forces the molecule out of plane, disrupting crystal packing and enhancing thermodynamic solubility[2].
Metabolic Stability: Amides and ureas are susceptible to hydrolysis by amidases. The sulfamide core is highly resistant to such enzymatic cleavage[4].
Tuning Lipophilicity: The N,N-diethyl group acts as a lipophilic, space-filling motif that can occupy hydrophobic pockets in a target protein, while the overall CLogP (0.575) ensures the molecule does not become excessively greasy[1].
To incorporate Diethyl(ethylsulfamoyl)amine into a larger drug scaffold, the most efficient route is the N-arylation of its secondary amine. Because the nitrogen is electron-deficient, standard
alkylation is inefficient. Instead, a Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling is required.
Causality Behind Reagent Selection
Catalyst/Ligand (
/ Xantphos): Xantphos is explicitly chosen for its wide bite angle (~111°). This geometry forces the palladium center into a conformation that drastically accelerates the reductive elimination step—the primary bottleneck when coupling electron-poor nitrogen centers like sulfamides.
Base (
): A mild, non-nucleophilic base is selected. Stronger bases (like ) risk cleaving the S-N bond or causing unwanted side reactions. perfectly matches the pKa of the sulfamide N-H.
Step-by-Step Methodology
Objective: Synthesize an N-arylated sulfamide pharmacophore.
Starting Material Validation (IPC 1): Prior to the reaction, validate the integrity of Diethyl(ethylsulfamoyl)amine via LC-MS. You must observe the parent mass
.
Preparation: In an oven-dried, argon-flushed reaction vial, dissolve Diethyl(ethylsulfamoyl)amine (1.0 equiv) and the target aryl bromide (1.1 equiv) in strictly anhydrous 1,4-dioxane (0.2 M). Note: Trace water will quench the Pd catalyst.
Catalyst Assembly: Add
(0.02 equiv) and Xantphos (0.06 equiv) to the mixture.
Base Addition: Introduce
(1.5 equiv).
Degassing: Submerge the mixture in an ultrasonic bath and bubble with Argon for 10 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, which will kill the catalytic cycle.
Execution: Seal the vial with a Teflon-lined cap and heat to 100°C in an oil bath for 12 hours.
In-Process Control (IPC 2): Monitor the reaction via TLC (Hexane/EtOAc 7:3). The disappearance of the sulfamide spot (
) and the emergence of a new UV-active spot indicates complete conversion.
Workup & Purification: Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the target compound.
Fig 2. Palladium-catalyzed N-arylation workflow for Diethyl(ethylsulfamoyl)amine.
Whitepaper: Strategic Synthesis of Diethyl(ethylsulfamoyl)amine (CAS 1094661-86-5)
An In-Depth Technical Guide to Asymmetric Sulfamide Assembly Executive Summary Diethyl(ethylsulfamoyl)amine ( -diethyl- -ethylsulfamide) is a highly versatile unsymmetrical sulfamide. In medicinal chemistry, the sulfamid...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Asymmetric Sulfamide Assembly
Executive Summary
Diethyl(ethylsulfamoyl)amine (
-diethyl--ethylsulfamide) is a highly versatile unsymmetrical sulfamide. In medicinal chemistry, the sulfamide moiety serves as a critical bioisostere for ureas, offering enhanced metabolic stability and unique hydrogen-bonding profiles . Synthesizing asymmetric sulfamides requires rigorous chemoselective control to prevent the formation of symmetrical byproducts or intractable polymers. This guide provides a self-validating, kinetically controlled protocol for the synthesis of diethyl(ethylsulfamoyl)amine from inexpensive sulfuryl chloride, grounded in established mechanistic principles .
Retrosynthetic Logic & Mechanistic Causality
The synthesis of unsymmetrical sulfamides relies on the sequential nucleophilic substitution of sulfuryl chloride (
). However, the order of amine addition is the most critical parameter dictating reaction success.
The Causality of Addition Sequence:
To synthesize diethyl(ethylsulfamoyl)amine, one must choose between installing the primary amine (ethylamine) or the secondary amine (diethylamine) first.
Avoided Pathway (Primary Amine First): Reacting
with ethylamine yields ethylsulfamoyl chloride (). Because this intermediate retains an acidic -proton on the nitrogen, the presence of an amine base rapidly promotes the elimination of HCl. This generates a highly reactive sulfonylamine intermediate (, analogous to a sulfene), which uncontrollably dimerizes or polymerizes.
with diethylamine yields diethylsulfamoyl chloride (). Lacking an -proton, this intermediate cannot undergo elimination to a sulfene. It remains stable, allowing for isolation or controlled, subsequent reaction with the primary ethylamine.
The following protocol is designed for a 10 mmol scale. It relies on kinetic control (cryogenic temperatures) to prevent over-substitution during the highly exothermic first step.
Step 1: Synthesis of Diethylsulfamoyl Chloride
Objective: Monosubstitution of
with diethylamine.
Preparation: Purge a flame-dried 100 mL round-bottom flask with argon. Add sulfuryl chloride (1.2 eq) and 30 mL of anhydrous dichloromethane (DCM).
Cryogenic Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality:
is extremely electrophilic. Ambient temperature addition leads to localized heating and symmetrical tetraethylsulfamide formation. Cryogenic conditions kinetically isolate the mono-substitution event.
Addition: Prepare a solution of diethylamine (1.0 eq) and triethylamine (1.1 eq, as an HCl scavenger) in 10 mL anhydrous DCM. Add this dropwise to the
solution over 1 hour using a syringe pump.
Maturation: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.
Self-Validation Checkpoint 1: Withdraw a 50 µL aliquot, quench in water/EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1). Validation: The disappearance of the amine and the emergence of a distinct UV-active spot (
) confirms the formation of the intermediate. Proceeding without this confirmation risks unreacted violently reacting with ethylamine in Step 2.
Workup: Quench with 20 mL ice-cold water. Extract the aqueous layer with DCM (
mL). Wash the combined organic layers with cold brine, dry over anhydrous , and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Synthesis of Diethyl(ethylsulfamoyl)amine
Objective: Nucleophilic substitution of the intermediate with ethylamine.
Preparation: Dissolve the crude diethylsulfamoyl chloride in 20 mL anhydrous DCM. Cool to 0 °C under argon.
Addition: Slowly add ethylamine (2.0 M solution in THF, 2.0 eq). Causality: Excess ethylamine acts as both the nucleophile and the acid scavenger, eliminating the need for triethylamine in this step and simplifying the downstream purification.
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Self-Validation Checkpoint 2: Analyze via TLC (Hexanes/EtOAc 7:3). Validation: Complete consumption of the intermediate (
) and formation of a more polar product spot () indicates reaction completion.
Workup & Purification: Wash the organic mixture sequentially with 1M HCl (to remove unreacted amines) and brine. Dry over
and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure diethyl(ethylsulfamoyl)amine .
Forward synthesis workflow for Diethyl(ethylsulfamoyl)amine.
Quantitative Data & Analytical Benchmarks
To ensure reproducibility and rigorous quality control, the quantitative parameters of the synthesis are summarized below.
Table 1: Stoichiometric Matrix for 10 mmol Scale Synthesis
Confirms conversion of the less polar sulfamoyl chloride intermediate ().
GC-MS (EI)
180
Validates the target molecular weight ().
H NMR (400 MHz, )
4.10–4.30 (br s, 1H)
Confirms the presence of the secondary sulfonamide N-H proton.
H NMR (400 MHz, )
3.25 (q, 4H)
Confirms the integration of the -diethyl methylene protons.
References
Investigating the Hydrogen Bond-Induced Self-Assembly of Polysulfamides Using Molecular Simulations and Experiments. Macromolecules (ACS Publications).[Link]
Microflow Synthesis of Asymmetric Sulfamides and Sulfamate Esters. Organic Letters (Fuse Lab, Nagoya University).[Link]
Foundational
Technical Guide: Mechanism of Action of Diethyl(ethylsulfamoyl)amine in Biological Systems
This guide provides an in-depth mechanistic analysis of Diethyl(ethylsulfamoyl)amine , a substituted sulfamide derivative. It is structured to serve researchers investigating this compound as a chemical probe for enzyme...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth mechanistic analysis of Diethyl(ethylsulfamoyl)amine , a substituted sulfamide derivative. It is structured to serve researchers investigating this compound as a chemical probe for enzyme inhibition, specifically targeting Butyrylcholinesterase (BChE) and Carbonic Anhydrase (CA) isoforms.
Compound Identity:
IUPAC Name:
-Diethyl--ethylsulfamide
CAS Number: 1094661-86-5
Chemical Structure:
Molecular Class: Substituted Sulfamide (Bioisostere of Urea/Sulfonamide)
Executive Summary
Diethyl(ethylsulfamoyl)amine is a lipophilic sulfamide scaffold primarily utilized in chemical biology as a structural probe for hydrophobic enzyme pockets . Unlike primary sulfonamides (
) which are potent, broad-spectrum Carbonic Anhydrase inhibitors, this -substituted derivative exhibits distinct selectivity. Its mechanism is defined by two primary modes of action:
Selective Butyrylcholinesterase (BChE) Inhibition: The bulky diethyl/ethyl groups target the larger acyl loop of BChE, distinguishing it from Acetylcholinesterase (AChE).
Non-Classical Carbonic Anhydrase (CA) Modulation: It acts via the "Tail Approach," where the alkyl chains engage the hydrophobic rim of the CA active site, while the sulfamide moiety offers weak zinc coordination.[1]
-diethyl--substituted sulfamides is the competitive inhibition of Butyrylcholinesterase (BChE) , an enzyme crucial for hydrolyzing choline esters and scavenging organophosphates.
Steric Selectivity (The "Gorge" Theory):
AChE vs. BChE: The active site gorge of AChE is narrow and restricted by aromatic residues (e.g., Phe295, Phe297). BChE possesses a wider gorge due to the substitution of these residues with smaller aliphatic ones (e.g., Leu286, Val288).
Mechanism: The
-diethyl group of Diethyl(ethylsulfamoyl)amine creates a steric bulk that prevents deep penetration into the restricted AChE gorge but fits optimally within the BChE acyl pocket.
Binding Mode: The sulfonyl group (
) mimics the carbonyl oxygen of the acetylcholine ester bond, forming hydrogen bonds with the oxyanion hole (Gly116, Gly117, Ala199). However, the bond is resistant to hydrolysis by the catalytic triad (Ser198, His438, Glu325), effectively "stalling" the enzyme.
-ethyl substitution in this molecule alters the canonical binding mode.
Zinc Coordination: The remaining proton on the
-ethyl nitrogen () allows for weak coordination to the catalytic ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion necessary for hydration.
The "Tail Approach": The lipophilic ethyl chains extend towards the hydrophobic rim of the enzyme (Phe131, Leu198 in hCA II). This interaction stabilizes the complex, compensating for the weaker zinc affinity caused by the
-substitution. This mechanism is often exploited to design isoform-selective inhibitors (e.g., targeting tumor-associated hCA IX).
Visualization of Signaling & Inhibition Pathways
The following diagram illustrates the dual-pathway interaction of Diethyl(ethylsulfamoyl)amine with BChE and Carbonic Anhydrase.
Caption: Dual mechanistic pathway showing steric selectivity for BChE (left) and hydrophobic rim interaction with Carbonic Anhydrase (right).
Experimental Protocols for Validation
To validate the mechanism of Diethyl(ethylsulfamoyl)amine, the following standardized protocols should be employed.
Modified Ellman’s Assay (BChE Selectivity)
Objective: Quantify
against BChE vs. AChE to confirm selectivity.
Reagent
Concentration
Role
Phosphate Buffer
0.1 M (pH 8.0)
Reaction Medium
DTNB (Ellman's Reagent)
0.3 mM
Chromogenic Agent
Butyrylthiocholine
0.5 mM
Substrate (BChE specific)
Acetylthiocholine
0.5 mM
Substrate (AChE specific)
Test Compound
to M
Inhibitor
Protocol Steps:
Preparation: Dissolve Diethyl(ethylsulfamoyl)amine in DMSO (ensure final DMSO < 1%).
Incubation: Mix enzyme (huBChE or huAChE) with Test Compound in phosphate buffer. Incubate at 25°C for 15 minutes to allow equilibrium binding.
Initiation: Add substrate (Butyrylthiocholine or Acetylthiocholine) and DTNB simultaneously.
Measurement: Monitor absorbance at 412 nm for 5 minutes (kinetic mode). The yellow color results from the reaction of thiocholine with DTNB.
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
. A lower for BChE confirms the "Gorge Theory" mechanism.
Stopped-Flow
Hydration Assay (CA Inhibition)
Objective: Assess the kinetic inhibition constant (
) for Carbonic Anhydrase.
Protocol Steps:
Indicator: Use Phenol Red (0.2 mM) as the pH indicator.
Reaction: Rapidly mix the enzyme-inhibitor solution with a
-saturated buffer using a stopped-flow apparatus.
Detection: Monitor the acidification rate (absorbance decrease at 557 nm) over 10–100 ms.
Analysis: Fit the initial rates to the Michaelis-Menten equation. Note that for substituted sulfamides, inhibition may be time-dependent if the "tail" requires conformational adjustment of the enzyme rim.
Pharmacokinetics & Stability (ADME)
Metabolic Stability: The sulfamide bond (
) is remarkably stable against hydrolysis compared to carboxylic amides or esters. It is not a substrate for esterases.
Metabolism: The primary metabolic route is likely oxidative
-dealkylation via CYP450 isoforms (e.g., CYP2D6 or CYP3A4), leading to the formation of -ethylsulfamide or free sulfamide (), which would then act as a more potent, non-selective CA inhibitor.
Lipophilicity: The diethyl/ethyl substitution confers high lipophilicity (
), suggesting good Blood-Brain Barrier (BBB) penetration, making it a viable scaffold for CNS-targeted probes.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Gokce, H., et al. (2016). Novel biphenyl bis-sulfonamides as acetyl and butyrylcholinesterase inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic Chemistry. Link
Reiner, E., et al. (2005). The sulfamide motif in the design of enzyme inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sigma-Aldrich. (2024). Product Specification: Diethyl(ethylsulfamoyl)amine (CAS 1094661-86-5). Link
Košak, U., et al. (2024). Structural, Biochemical, and Computational Characterization of Sulfamides as Bimetallic Peptidase Inhibitors. Journal of Chemical Information and Modeling. Link
Technical Whitepaper: Solubility and Stability Dynamics of Diethyl(ethylsulfamoyl)amine in Laboratory Solvents
Executive Summary In contemporary drug discovery and bioconjugation, the sulfamide functional group has emerged as a highly versatile structural motif. Diethyl(ethylsulfamoyl)amine (CAS: 1094661-86-5), systematically kno...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery and bioconjugation, the sulfamide functional group has emerged as a highly versatile structural motif. Diethyl(ethylsulfamoyl)amine (CAS: 1094661-86-5), systematically known as N,N-diethyl-N'-ethylsulfamide, serves as a critical building block, bioisostere, and polarity-enhancing linker[1, 2]. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics and chemical stability across common laboratory solvents. By understanding the causality behind its physicochemical behavior, researchers can optimize reaction conditions, formulation strategies, and analytical workflows.
Chemical Profiling & Mechanistic Properties
To predict the behavior of Diethyl(ethylsulfamoyl)amine, one must first deconstruct its molecular architecture. The compound features a central sulfamide core (–N–SO₂–N–) flanked by an ethyl group on one nitrogen and two ethyl groups on the other.
Hydrogen Bonding Capacity: The secondary amine (
-ethyl) acts as a strong hydrogen bond donor (HBD), while the two sulfonyl oxygens and the tertiary amine (-diethyl) serve as potent hydrogen bond acceptors (HBA).
Electronic Shielding: The sulfur atom exists in its highest oxidation state (+6). The S–N bonds exhibit partial double-bond character due to the delocalization of the nitrogen lone pairs into the antibonding orbitals of the sulfur-oxygen bonds. This imparts remarkable rigidity and resistance to nucleophilic attack [3].
Amphiphilicity: The calculated partition coefficient (cLogP) of ~0.575 indicates a near-optimal balance between aqueous solubility and lipophilicity [1]. The highly polar sulfamide core drives aqueous solvation, while the aliphatic ethyl chains facilitate integration into organic matrices.
Amphiphilic; soluble in both aqueous buffers and polar organic solvents.
H-Bond Donors / Acceptors
1 / 4
High potential for solvation via hydrogen-bonded networks.
Oxidation State of S
+6
Highly resistant to further electrochemical or chemical oxidation.
Empirical Solubility in Common Lab Solvents
The solubility of Diethyl(ethylsulfamoyl)amine is dictated by the solvent's ability to disrupt the intermolecular hydrogen bonds of the solid crystal lattice.
Table 2: Solubility Matrix & Solvation Causality
Solvent
Polarity Index
Solubility Profile
Solvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO)
7.2
Very High (>100 mg/mL)
DMSO acts as a massive HBA, aggressively interacting with the -ethyl proton. The high dielectric constant easily overcomes lattice energy.
Methanol (MeOH)
5.1
High (>50 mg/mL)
Acts as both HBD and HBA. MeOH forms a dynamic hydrogen-bonding network with both the sulfonyl oxygens and the amine protons.
Water / PBS (pH 7.4)
10.2
Moderate-High
The polar sulfamide core is readily hydrated. The aliphatic chains cause minor hydrophobic structuring, but the low LogP prevents precipitation.
Dichloromethane (DCM)
3.1
Moderate
DCM interacts via dipole-dipole interactions rather than H-bonding. Solubilizes the compound primarily through the lipophilic ethyl chains.
Hexane / Heptane
0.1
Very Low (<1 mg/mL)
Highly non-polar. Incapable of breaking the strong intermolecular dipole-dipole interactions of the sulfamide cores.
Stability Profiles & Degradation Pathways
Sulfamides are notoriously robust compared to their carboxamide counterparts. The stability of Diethyl(ethylsulfamoyl)amine in solution is a function of pH, temperature, and oxidative stress.
Hydrolytic Stability: At physiological pH (7.4), the S–N bond is virtually inert. The steric bulk of the
-diethyl group further shields the sulfur center from water nucleophiles. Hydrolysis only occurs under extreme forced degradation conditions (e.g., 1M HCl or 1M NaOH at >80°C), eventually yielding diethylamine, ethylamine, and inorganic sulfate.
Oxidative Stability: Because the sulfur is already fully oxidized (+6), the compound is highly resistant to reactive oxygen species (ROS) and electrochemical oxidation, a property heavily leveraged in battery electrolyte research [3].
Thermal Stability: Solid-state sulfamides typically resist decomposition up to 200–250°C [4]. In solution, prolonged heating in aprotic solvents (like DMSO) at 100°C shows negligible degradation.
Fig 1: Mechanistic degradation pathways and stability profile of the sulfamide core.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include internal checks to confirm that thermodynamic equilibrium and analytical recovery are achieved.
Causality Check: Kinetic solubility (solvent dropping) often overestimates solubility due to supersaturation. The shake-flask method ensures true thermodynamic equilibrium by starting from a solid state.
Preparation: Weigh 10 mg of Diethyl(ethylsulfamoyl)amine into a 2 mL glass HPLC vial.
Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4). Self-Validation: Ensure visible solid remains. If all solid dissolves, add more API in 5 mg increments until a suspension persists.
Equilibration: Seal the vial and place it in an isothermal shaker at 25.0 ± 0.1°C for 24 hours at 500 RPM.
Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.
Sampling & Dilution: Carefully aspirate 10 µL of the clear supernatant. Dilute immediately in 990 µL of the mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation prior to injection.
Quantification: Analyze via RP-HPLC-UV (detecting at ~210 nm due to lack of strong chromophores, or use LC-MS/ELSD). Compare peak areas against a standard curve generated from fully dissolved standards in DMSO.
Fig 2: Self-validating thermodynamic solubility workflow with isothermal equilibration.
Causality Check: To prove a compound is stable, you must prove your analytical method can actually detect its degradation products (mass balance).
Stock Preparation: Prepare a 1 mg/mL stock of the compound in Acetonitrile.
Stress Conditions:
Acidic: Mix 500 µL stock with 500 µL 1M HCl.
Basic: Mix 500 µL stock with 500 µL 1M NaOH.
Oxidative: Mix 500 µL stock with 500 µL 3% H₂O₂.
Incubation: Heat all vials at 60°C for 48 hours.
Neutralization: Neutralize the acid/base samples with equimolar amounts of NaOH/HCl to protect the HPLC column.
Analysis: Inject onto an LC-MS system. Validation: The sum of the parent peak area and degradant peak areas (adjusted for response factors) must equal the peak area of an unstressed control sample (Mass Balance > 95%).
Strategic Applications in Drug Development
Understanding the solubility and stability of Diethyl(ethylsulfamoyl)amine unlocks several advanced applications:
Bioisosteric Replacement: The sulfamide group is a well-documented bioisostere for ureas and sulfonamides. Its distinct geometry (tetrahedral sulfur vs. planar urea carbonyl) can be used to navigate out of crowded intellectual property spaces while maintaining critical hydrogen-bonding interactions with target kinases or proteases.
ADC Linker Technology: Highly polar sulfamide spacers (such as those used in HydraSpace™ technology) are utilized to enhance the aqueous solubility of hydrophobic payloads in Antibody-Drug Conjugates (ADCs). The stability of the sulfamide core prevents premature payload release in systemic circulation, thereby widening the therapeutic index[2].
References
van Geel, R., et al. "A Polar Sulfamide Spacer Significantly Enhances the Manufacturability, Stability, and Therapeutic Index of Antibody–Drug Conjugates." MDPI Antibodies, 2018. URL:[Link]
Qiao, Y., et al. "Molecular Design of Stable Sulfamide- and Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries." NIH PubMed Central, 2018. URL:[Link]
Foundational
Engineering the Sulfamoyl Pharmacophore: A Senior Application Scientist’s Guide to Rational Drug Discovery and Synthetic Workflows
Executive Summary The sulfamoyl moiety ( ) has evolved from a traditional antibacterial pharmacophore into a highly versatile structural motif in modern target-based drug discovery[1]. Distinguished from standard sulfona...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The sulfamoyl moiety (
) has evolved from a traditional antibacterial pharmacophore into a highly versatile structural motif in modern target-based drug discovery[1]. Distinguished from standard sulfonamides () and sulfamates () by its unique connectivity and electronic distribution[2], the sulfamoyl group offers exceptional hydrogen-bond donor/acceptor capabilities, a stable tetrahedral S(VI) geometry, and tunable physicochemical properties. As a Senior Application Scientist, I have observed that the strategic incorporation of sulfamoyl derivatives can rescue failing drug candidates by improving metabolic stability, enhancing target residence time, and optimizing aqueous solubility. This technical whitepaper explores the mechanistic rationale behind utilizing sulfamoyl derivatives across diverse therapeutic areas and provides field-validated synthetic and biochemical protocols.
Target-Based Applications and Mechanistic Rationale
Carbonic Anhydrase (CA) Inhibition in Oncology and Glaucoma
Human carbonic anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. The sulfamoyl group is a privileged pharmacophore for CA inhibition because the deprotonated nitrogen atom directly coordinates with the active-site
Causality in Design: While non-selective CA inhibitors (like acetazolamide) cause systemic side effects, decorating a sulfamethoxazole scaffold with a sulfamoyl group allows for the exploitation of the hydrophobic sub-pockets unique to tumor-associated isoforms (hCA IX and XII). The tetrahedral geometry of the S(VI) center perfectly positions the appended aryl rings to engage in
stacking with specific active-site residues, driving isoform selectivity.
Table 1: Carbonic Anhydrase Inhibition Profiling of Sulfamoyl Derivatives
Compound
hCA I (nM)
hCA II (nM)
hCA IX (nM)
hCA XII (nM)
Reference
Sulfamethoxazole Deriv. S2
83.0
56.0
177.0
102.0
Sulfamethoxazole Deriv. S8
42.0
40.0
1017.0
1848.0
Acetazolamide (Control)
250.0
12.0
281.0
117.0
Glucokinase (GK) Modulation for Type 2 Diabetes
Glucokinase acts as the primary glucose sensor in pancreatic
-cells and hepatocytes. Sulfamoyl and structurally related sulfonyl derivatives have emerged as potent allosteric GK activators and GK-GKRP (Glucokinase Regulatory Protein) disruptors[4][5].
Causality in Design: The sulfamoyl/sulfonyl linker provides the exact dihedral angle required to bridge the allosteric binding pocket of GK, stabilizing the enzyme in its active conformation. This increases the enzyme's affinity for glucose (
) and its maximal velocity (). In GK-GKRP disruptors (e.g., AMG-3969), the rigid S(VI) geometry forces the aryl carbinol groups into a deep hydrophobic cleft, physically preventing the inhibitory protein from binding[5].
Table 2: Glucokinase (GK) Modulation by Sulfamoyl/Sulfonyl Derivatives
h-NTPDases regulate purinergic signaling by hydrolyzing extracellular ATP and ADP. Overexpression of these enzymes in the tumor microenvironment suppresses immune responses. Sulfamoyl benzamides have been identified as selective inhibitors of h-NTPDase isoforms 1, 2, 3, and 8[6].
Historically, synthesizing complex sulfamoyl derivatives relied on highly reactive and moisture-sensitive sulfamoyl chlorides, which often resulted in poor yields and unwanted hydrolysis. The advent of SuFEx click chemistry using sulfuryl fluoride (
Causality in Experimental Choice: The S-F bond in sulfamoyl fluorides is highly resistant to hydrolysis but undergoes rapid, selective exchange with nucleophiles in the presence of specific catalysts (like DBU). Because handling gaseous
requires specialized equipment, we employ an ex situ generation protocol. By using 1,1'-sulfonyldiimidazole (SDI) and KF, we generate the gas on-demand in a closed two-chamber system, ensuring stoichiometric precision, safety, and a self-validating reaction progress[7][8].
Protocol 1: Ex Situ Generation of Sulfamoyl Fluorides and Amination
Self-Validating Metric: The depletion of the solid SDI precursor in Chamber A directly correlates with the conversion of the amine in Chamber B, allowing visual tracking of the gas generation.
Reactor Setup: Assemble a two-chamber glass reactor connected by a PTFE gas diffusion bridge. Purge the system with dry argon.
Chamber B (Reaction Vessel): Dissolve the primary or secondary amine precursor (1.0 eq) in anhydrous
(0.33 M). Add Triethylamine (2.0 eq) and DMAP (0.5 eq). Seal the chamber.
Chamber A (Generation Vessel): Add 1,1'-sulfonyldiimidazole (SDI) (1.5 eq) and anhydrous Potassium Fluoride (KF) (3.0 eq).
Gas Generation: Inject Trifluoroacetic acid (TFA) (3.0 eq) into Chamber A. The acid triggers the release of
gas, which diffuses into Chamber B.
Intermediate Isolation: Stir Chamber B vigorously at room temperature for 3–18 hours. Wash the organic layer with 1M HCl and brine, then concentrate to yield the stable sulfamoyl fluoride intermediate .
SuFEx Coupling: Dissolve the sulfamoyl fluoride in acetonitrile. Add the second nucleophilic amine (1.2 eq) and DBU (0.2 eq). Stir at
until complete conversion (monitored via LC-MS) to yield the final sulfamoyl derivative.
Caption: SuFEx-mediated synthesis of sulfamoyl derivatives using ex-situ sulfuryl fluoride generation.
Experimental Validation: Biochemical Assays
To validate the biological efficacy of synthesized sulfamoyl derivatives against targets like h-NTPDases, robust and reproducible assays are mandatory.
Causality in Experimental Choice: We utilize the Malachite Green Assay rather than radioactive
-ATP assays. Malachite green forms a highly stable, dark green phosphomolybdate complex with the inorganic phosphate (Pi) released during ATP hydrolysis[9]. This provides a direct, colorimetric readout at 630 nm that is highly sensitive, avoids the regulatory and safety hazards of radioisotopes, and is easily scalable to 384-well high-throughput screening (HTS) formats.
Protocol 2: Malachite Green Assay for h-NTPDase Inhibition
Self-Validating Metric: A control well lacking the enzyme must remain yellow (no Pi release), ensuring that the ATP substrate has not spontaneously hydrolyzed and that the buffer is free of phosphate contamination.
Buffer Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl (pH 7.4) and 5 mM
. Ensure all glassware is phosphate-free.
Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, add 10 µL of the recombinant h-NTPDase enzyme preparation and 10 µL of the sulfamoyl derivative (test compound) dissolved in DMSO (final assay concentration ranging from 0.1 to 100 µM). Incubate at
Reaction Initiation: Add 20 µL of 100 µM ATP substrate to initiate the hydrolysis reaction.
Incubation & Termination: Incubate the plate at
for exactly 15 minutes. Terminate the reaction by adding 15 µL of Malachite Green reagent (a mixture of malachite green oxalate, ammonium molybdate, and sulfuric acid)[10].
Readout: Allow color development for 6 minutes at room temperature. Measure the absorbance at 630 nm using a microplate reader. Calculate the % inhibition relative to the vehicle control to determine the
Caption: Biochemical mechanism of the Malachite Green assay for evaluating h-NTPDase inhibition.
Conclusion
The sulfamoyl group is far more than a simple bioisostere; it is a dynamic structural tool that dictates enzyme selectivity, improves pharmacokinetic profiles, and opens new avenues in rational drug design. By pairing rational target selection (such as CAs, GK, and h-NTPDases) with cutting-edge SuFEx chemistry and rigorous biochemical validation, application scientists can systematically engineer the next generation of highly potent therapeutics.
References
Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry
RSC Publishing[Link]
Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete
Oxford Academic[Link]
Discovery of 4-sulfamoyl-phenyl-β-lactams as a new class of potent carbonic anhydrase isoforms I, II, IV and VII inhibitors
PubMed (NIH)[Link]
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases
PubMed Central (NIH)[Link]
A Practical Guide to SuFEx Chemistry: An Overview of S(VI)
D-NB.info[Link]
New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors
Semantic Scholar[Link]
Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394
PubMed Central (NIH)[Link]
Cloning, purification, and identification of the liver canalicular ecto-ATPase as NTPDase8
American Journal of Physiology[Link]
Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction
PubMed (NIH)[Link]
CAS number and molecular structure of Diethyl(ethylsulfamoyl)amine
Topic: CAS number and molecular structure of Diethyl(ethylsulfamoyl)amine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers. A Strateg...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: CAS number and molecular structure of Diethyl(ethylsulfamoyl)amine
Content Type: Technical Whitepaper / Application Guide
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.
A Strategic Sulfamide Building Block for Medicinal Chemistry
Executive Summary
Diethyl(ethylsulfamoyl)amine (CAS: 1094661-86-5 ) is a specialized organosulfur building block belonging to the sulfamide class (
).[1][2][3] In modern drug discovery, this moiety serves as a critical bioisostere for urea and sulfonamide linkages. Unlike ureas, which are susceptible to hydrolytic cleavage, sulfamides offer enhanced metabolic stability and unique hydrogen-bonding geometries, making them valuable tools for optimizing pharmacokinetic (PK) profiles in hit-to-lead campaigns.
This guide provides a comprehensive technical analysis of CAS 1094661-86-5, detailing its structural properties, validated synthesis protocols, and application logic in parallel medicinal chemistry (PMC).
Chemical Identity & Physicochemical Profile[1][4][5]
The precise identification of this compound is critical for database integration and procurement. It is often cataloged under its IUPAC-consistent synonym, N,N,N'-Triethylsulfamide .
Unique hash required for database verification (e.g., generated from SMILES)
CLogP
~0.575 (Moderate Lipophilicity)
H-Bond Donors
1 (NH group)
H-Bond Acceptors
2 (Sulfonyl oxygens)
Structural Analysis & Mechanism of Action
Molecular Geometry
The sulfamide core features a tetrahedral sulfur atom bonded to two oxygen atoms and two nitrogen atoms.
The
Core: Acts as a rigid spacer, enforcing a specific distance and angle between the diethylamine and ethylamine wings.
Electronic Character: The sulfonyl group is strongly electron-withdrawing, which increases the acidity of the remaining N-H proton (
~10-11). This acidity allows for specific interactions with basic residues in protein binding pockets, distinct from the neutral urea counterpart.
Bioisosteric Utility
In drug design, CAS 1094661-86-5 is used to replace urea linkages (
).
Stability: The
bond is significantly more resistant to amidases and proteases than the bond in ureas.
Transition State Mimicry: Sulfamides structurally resemble the tetrahedral transition state of amide hydrolysis, making them excellent candidates for protease inhibitor design (e.g., HIV protease or gamma-secretase inhibitors).
Validated Synthesis Protocol
Expert Insight: While this compound is commercially available as a building block, in-house synthesis is often required for scale-up or analog generation. The most robust method involves a stepwise nucleophilic substitution on sulfuryl chloride (
).
Reaction Logic
The synthesis must be controlled to prevent the formation of symmetric byproducts (e.g., tetraethylsulfamide).
Step 1: Formation of the sulfamoyl chloride intermediate at low temperature.
Step 2: Displacement of the chloride by the second amine.
Activation (Step A): Charge a flame-dried flask with
(1.0 equiv) in anhydrous DCM under . Cool to -78°C.
First Addition: Dropwise add Diethylamine (1.0 equiv) mixed with
(1.1 equiv). Critical: Maintain temperature < -60°C to ensure mono-substitution.
Intermediate:
(Diethylsulfamoyl chloride).
Second Addition (Step B): Allow the mixture to warm to 0°C. Add Ethylamine (1.2 equiv) mixed with
(1.2 equiv).
Workup: Stir at Room Temperature (RT) for 4 hours. Quench with water. Extract with DCM. Wash organic layer with dilute HCl (to remove unreacted amines) and brine.
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
To ensure the integrity of the synthesized or purchased material, the following spectral signatures must be verified.
1H NMR (CDCl3, 400 MHz):
~1.15 ppm (Triplet, 6H, of diethyl group).
~1.25 ppm (Triplet, 3H, of ethyl group).
~3.10 ppm (Multiplet, 2H, of ethyl group).
~3.30 ppm (Quartet, 4H, of diethyl group).
~4.50 ppm (Broad Singlet, 1H, - exchangeable with ).
Mass Spectrometry (ESI+):
Expected
: 181.27 m/z.
Look for
adducts (203.27 m/z) common in sulfamides.
Applications in Drug Discovery
Strategic Logic
Researchers utilize CAS 1094661-86-5 primarily as a Scaffold Decoration tool. In a typical SAR (Structure-Activity Relationship) campaign, if a hit compound contains a labile urea or a metabolically vulnerable amine, this sulfamide is introduced to harden the molecule.
Workflow: From Hit to Lead
Figure 2: Decision logic for utilizing sulfamide building blocks in lead optimization.
Safety & Handling (SDS Highlights)
While specific toxicological data for this exact CAS is limited, sulfamides are generally classified as irritants.
Signal Word: Warning.
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases (which can deprotonate the NH).
References
Reitz, A. B., et al. (2009). Sulfamides as Bioisosteres in Medicinal Chemistry. (General reference on sulfamide utility).
This guide serves as a definitive technical reference for the spectroscopic characterization of Diethyl(ethylsulfamoyl)amine (also known as -diethyl- -ethylsulfamide). It is designed for researchers requiring precise str...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a definitive technical reference for the spectroscopic characterization of Diethyl(ethylsulfamoyl)amine (also known as
-diethyl--ethylsulfamide). It is designed for researchers requiring precise structural validation of this building block in medicinal chemistry and agrochemical synthesis.
Diethyl(ethylsulfamoyl)amine is a sulfamide derivative characterized by a central sulfuryl group (
) flanked by two distinct amine environments: a tertiary diethylamine moiety and a secondary ethylamine moiety. This asymmetry is the critical feature for spectroscopic assignment.
Unlike sulfonamides (
), sulfamides () possess a unique connectivity that influences the electron density and magnetic environment of the -protons. The group acts as a strong electron-withdrawing core, deshielding adjacent alkyl protons, while the asymmetry allows for clear differentiation between the -diethyl and -ethyl groups in NMR analysis.
Synthesis & Provenance Logic
To understand the impurity profile and spectral expectations, one must recognize the standard synthetic route. This compound is typically synthesized via the nucleophilic substitution of diethylsulfamoyl chloride with ethylamine .
Precursor Signature: Diethylsulfamoyl chloride (
) typically shows a deshielded quartet at 3.43 ppm (CDCl3). Upon amination to form the target sulfamide, this quartet shifts upfield (shielded) to ~3.25–3.30 ppm due to the replacement of the highly electronegative chlorine with the less electronegative nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the consensus spectroscopic signature in deuterochloroform (
).
H NMR Analysis (400 MHz, )
Chemical Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment
Structural Logic
4.30 - 4.60
Broad Singlet
1H
-
NH
Exchangeable proton. Shift varies with concentration and temperature.
3.28
Quartet
4H
7.1
Deshielded by . Equivalent ethyl groups due to free rotation.
3.05
Multiplet/dq
2H
7.1, 5.5
Coupled to both the methyl group and the adjacent NH proton.
1.18
Triplet
6H
7.1
Terminal methyls of the diethyl group.
1.14
Triplet
3H
7.1
Terminal methyl of the mono-ethyl group.
Expert Insight:
Differentiation: The key to confirming the structure is distinguishing the integration ratio of 4:2 in the 2.9–3.4 ppm region. The
-diethyl protons (4H) will always appear slightly downfield of the -ethyl protons (2H) due to the inductive effect of the second ethyl group versus the proton on the nitrogen.
Solvent Effects: In
, the NH proton will shift downfield (typically 7.0–7.5 ppm) and may show clear triplet coupling to the adjacent methylene group, resolving the multiplet at 3.05 ppm into a distinct quintet or doublet of quartets.
C NMR Analysis (100 MHz, )
Chemical Shift (, ppm)
Assignment
Electronic Environment
42.1
Alpha-carbon. Deshielded by .
38.4
Alpha-carbon.[1] Slightly more shielded than the tertiary amine carbons.
14.2
Beta-carbon (Methyl).
13.6
Beta-carbon (Methyl).
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the vibrational modes of the sulfonyl group and the single N-H bond.
3260 – 3300 cm⁻¹ (
, ): stretching vibration. This band confirms the presence of the secondary amine side (). Absence of this band would indicate bis-alkylation (impurity).
2970 – 2870 cm⁻¹ (
): aliphatic stretching (methyl/methylene).
1320 – 1340 cm⁻¹ (
): Asymmetric stretching. This is a diagnostic band for sulfonamides/sulfamides.
1140 – 1150 cm⁻¹ (
): Symmetric stretching.
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Molecular Ion:
: observed at m/z 181.1 .
: observed at m/z 203.1 .
Fragmentation Pattern (MS/MS):
m/z 181
152: Loss of an ethyl group ().
m/z 181
72: Characteristic fragment corresponding to the diethylamine cation , formed by the cleavage of the bond.
m/z 181
46: Loss of secondary amine fragment.
Experimental Protocols & Visualization
Protocol: Sample Preparation for NMR
Solvent Selection: Use
(99.8% D) for routine purity checks. Use if NH coupling resolution is required.
Concentration: Dissolve 5–10 mg of the oil in 0.6 mL of solvent.
Filtration: If the sample appears cloudy (common with sulfamides due to moisture absorption), filter through a small plug of glass wool or anhydrous
The following diagram illustrates the logical flow for assigning the NMR signals and the fragmentation pathways in MS.
Caption: Logical mapping of structural moieties to specific spectroscopic signals and mass spectrometry fragments.
References
Enamine Store. Diethyl(ethylsulfamoyl)amine Product Data. Retrieved from
Sigma-Aldrich. Diethyl(ethylsulfamoyl)amine Building Block. Retrieved from
Canadian Journal of Chemistry. Hydrolysis of Sulfamoyl Chlorides: NMR Characteristics of Diethylsulfamoyl Chloride. (Starting Material Reference). Retrieved from
ResearchGate. Sulfonamide derivatives of cis-imidazolines: NMR Data for Diethylsulfamoyl Chloride. Retrieved from
health and safety considerations for handling Diethyl(ethylsulfamoyl)amine
Technical Guidance for Research & Development Applications Executive Summary Diethyl(ethylsulfamoyl)amine (CAS: 1094661-86-5), also known as -triethylsulfamide, is a sulfamide building block utilized in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guidance for Research & Development Applications
Executive Summary
Diethyl(ethylsulfamoyl)amine (CAS: 1094661-86-5), also known as
-triethylsulfamide, is a sulfamide building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Structurally, it is a sulfonylurea analogue where the carbonyl group is replaced by a sulfonyl group (), imparting unique chemical stability and biological activity profiles.
This guide provides a comprehensive safety framework for handling this compound in a research setting. While specific toxicological data for this exact intermediate is limited, its structural classification as a substituted sulfamide necessitates strict adherence to protocols designed for irritants and potential sensitizers.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Understanding the physical state and stability of the molecule is the first line of defense in safety planning.
Property
Specification
Chemical Name
Diethyl(ethylsulfamoyl)amine
Synonyms
-Triethylsulfamide; -Diethyl-N'-ethylsulfamide
CAS Number
1094661-86-5
Molecular Formula
Molecular Weight
180.27 g/mol
Physical State
Liquid or Low-Melting Solid (Ambient)
Solubility
Soluble in organic solvents (DCM, DMSO, Methanol); Low water solubility
Decomposition
Emits toxic fumes of and upon thermal decomposition
Hazard Identification & Risk Assessment
GHS Classification (Predicted)
Based on Structure-Activity Relationships (SAR) with analogous sulfamides and supplier data, the following GHS classifications apply:
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
Toxicology Insights
Sensitization Potential: Unlike sulfonamide antibiotics (which contain an aromatic amine linked to severe allergies like Stevens-Johnson Syndrome), alkyl-substituted sulfamides lack the arylamine moiety.[2] However, they can still act as contact sensitizers.
Hydrolysis Risks: In the presence of strong acids or bases, the compound may hydrolyze to release diethylamine and ethylamine , both of which are corrosive and volatile amines.
Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls must be strictly followed to minimize exposure.
Engineering Controls
Primary Containment: All handling (weighing, transfer, reaction) must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).
Ventilation: Laboratory must maintain negative pressure relative to corridors.
PPE Matrix
Protection Type
Specification
Rationale
Eye/Face
Chemical Splash Goggles (ANSI Z87.1)
Protects against splashes; standard safety glasses are insufficient for liquid handling.
Hand
Nitrile Gloves (Double-gloved)
0.11 mm minimum thickness. Sulfamides penetrate latex rapidly. Change immediately upon splash.
Respiratory
N95 (if solid/dusty) or Half-face respirator (Organic Vapor)
Required only if fume hood containment is breached or during spill cleanup.
Body
Lab Coat (Cotton/Poly blend) + Chemical Apron
Prevents dermal absorption; apron provides barrier against liquid spills.
Operational Protocols: Safe Handling Workflow
The following diagram outlines the decision logic for safe handling and synthesis operations involving Diethyl(ethylsulfamoyl)amine.
Caption: Operational workflow for handling Diethyl(ethylsulfamoyl)amine, emphasizing engineering controls.
Experimental Considerations
Inert Atmosphere: Sulfamides are generally stable, but moisture exclusion (Schlenk line or Nitrogen balloon) is recommended to prevent slow hydrolysis.
Temperature Control: Avoid heating above 150°C in closed vessels to prevent pressure buildup from thermal decomposition.
Quenching: When quenching reactions containing this reagent, use mild buffers (e.g., saturated
) rather than strong acids to prevent the release of free amines.
Emergency Response Procedures
Spill Management
Small Spill (< 10 mL/g):
Evacuate immediate area.
Don PPE (Goggles, Double Nitrile Gloves).
Absorb with inert material (Vermiculite or Sand). Do not use sawdust (fire hazard with sulfur compounds).
Place in a sealed hazardous waste container.
Large Spill: Evacuate lab, contact EHS immediately.
Exposure Response Logic
Caption: Immediate response protocol for exposure incidents involving sulfamide derivatives.
Storage and Waste Disposal
Storage Conditions
Temperature: Store at 2–8°C (Refrigerated) to maximize shelf life, though stable at Room Temperature (RT) for short periods.
Segregation: Keep away from strong oxidizing agents (e.g., permanganates, peroxides) and strong acids.
Container: Keep tightly closed in a dry, well-ventilated place. Hygroscopic nature is possible; store under inert gas if long-term storage is required.
Disposal
Classification: Hazardous Chemical Waste.
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. The scrubber is critical to neutralize sulfur oxides (
) and nitrogen oxides () generated during combustion.
Prohibition: Do NOT dispose of via sink/drain.
References
Sigma-Aldrich. (2024). Product Specification: Diethyl(ethylsulfamoyl)amine (CAS 1094661-86-5).[1][3][4] Merck KGaA. Link
PubChem. (2024). Compound Summary: Sulfamide Derivatives. National Center for Biotechnology Information. Link
Enamine. (2024). Safety Data Sheet: Sulfamide Building Blocks. Enamine Ltd. Link
National Institutes of Health (NIH). (2018). Sulfonamide drugs: structure, antibacterial property, toxicity. PMC. Link
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper & Computational Protocol
Subject: Electronic Structure, Conformational Dynamics, and Reactivity Descriptors of CAS 1094661-86-5
Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Leads
Executive Summary & Structural Definition
Diethyl(ethylsulfamoyl)amine (IUPAC: N,N-diethyl-N'-ethylsulfamide; CAS: 1094661-86-5) represents a distinct class of sulfamide scaffolds (
). Unlike sulfonamides (), sulfamides possess two amine nitrogen atoms flanking the sulfonyl core, creating a unique electronic environment governed by competing hyperconjugation and steric strain between the diethyl and ethyl substituents.
This guide establishes a rigorous theoretical protocol for characterizing this molecule. By synthesizing methodologies used for analogous sulfanilamide derivatives, we define the standard for determining its frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and global reactivity descriptors.
Chemical Identity
Property
Specification
IUPAC Name
N,N-diethyl-N'-ethylsulfamide
Molecular Formula
Molecular Weight
180.27 g/mol
Core Moiety
Sulfamide ()
Key Features
Asymmetric substitution; Hydrogen bond donor () & acceptor ()
Computational Methodology (The Protocol)
To ensure scientific integrity and reproducibility (E-E-A-T), the following computational workflow is prescribed. This protocol is derived from validated studies on structurally related sulfonamides [1, 2].
Level of Theory Selection[2][3][4]
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for sulfonyl-containing organics, providing an optimal balance between computational cost and accuracy for bond lengths/angles.
Dispersion Correction:
B97X-D is recommended for conformational searching to accurately capture weak London dispersion forces between the ethyl chains.
Diffuse functions (++): Critical for describing the lone pairs on Oxygen and Nitrogen.
Polarization functions (d,p): Essential for the hypervalent Sulfur atom (
-orbitals) and Hydrogen bonding interactions.
Self-Validating Workflow
Every calculation must follow this logical causality:
Geometry Optimization: Minimize energy to find the global minimum.
Frequency Calculation: Confirm the stationary point (zero imaginary frequencies) and compute Zero-Point Vibrational Energy (ZPVE).
NBO Analysis: Quantify hyperconjugation and hybridization.
FMO & Reactivity: Derive chemical hardness (
) and electrophilicity ().
Computational Pipeline Diagram
Figure 1: Standardized computational workflow for the electronic characterization of sulfamide derivatives.
Structural & Electronic Analysis
Conformational Landscape
The central
core allows for rotational isomerism. The N-ethyl group can rotate relative to the bonds.
Prediction: The trans conformation (ethyl group anti-periplanar to the diethyl amine) is energetically favored due to reduced steric clash between the ethyl/diethyl chains.
H-Bonding: The single
proton acts as a donor. In the gas phase, weak intramolecular interactions () stabilize specific rotamers.
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Nitrogen lone pairs and the Sulfonyl Oxygen atoms . This indicates the sites most susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the S-N antibonding orbitals . This suggests that nucleophilic attack (e.g., hydrolysis) would target the sulfur center.
Predicted Global Reactivity Descriptors:
Based on DFT studies of similar sulfonamides [2, 4], the expected values for Diethyl(ethylsulfamoyl)amine are:
Descriptor
Symbol
Formula
Significance
Ionization Potential
Energy required to remove an electron.
Electron Affinity
Energy released when adding an electron.
Chemical Hardness
Resistance to charge transfer (High = Stable).
Electrophilicity Index
Propensity to accept electrons (Drug-receptor binding).
Molecular Electrostatic Potential (MEP)
MEP mapping is critical for predicting non-covalent interactions in drug docking.
Negative Potential (Red): Concentrated on the Sulfonyl Oxygens (
) . These are the H-bond acceptor sites.
Positive Potential (Blue): Concentrated on the Amide Hydrogen (
) and the ethyl protons. The proton is the primary H-bond donor site for receptor interaction (e.g., active site residues in enzymes).
Natural Bond Orbital (NBO) Analysis[1][3][4][5][6][7][8]
NBO analysis provides "chemical intuition" into the wavefunction, explaining stability through hyperconjugation.
Key Interaction: Anomeric Effect
In sulfamides, the nitrogen lone pairs (
) are not purely localized. They donate electron density into the antibonding orbitals of the sulfur-oxygen bonds ().
Interaction:
Consequence: This delocalization strengthens the
bond (shortening it, imparting partial double-bond character) and weakens the bond (lengthening it).
Validation: A stabilization energy (
) > 15 kcal/mol for this interaction confirms the stability of the sulfamide core.
Electronic Interaction Diagram
Figure 2: Primary hyperconjugative interactions stabilizing the sulfamide core.
Application in Drug Design[9][10]
Sulfamides are bioisosteres of sulfonamides and ureas. The specific substitution pattern of Diethyl(ethylsulfamoyl)amine suggests potential utility as:
Carbonic Anhydrase Inhibitor (CAI): The sulfonamide moiety (
) is the classic zinc-binding group (ZBG) for CA enzymes.
Protease Inhibitor Scaffold: The tetrahedral geometry of the sulfur mimics the transition state of peptide hydrolysis.
Docking Protocol:
When docking this molecule into a protein target (e.g., Carbonic Anhydrase II), the MEP extrema identified in Section 3.3 must align with the receptor's complementary electrostatic field (e.g.,
ion interacting with the Sulfonyl Oxygens or Nitrogen anion).
References
RSC Publishing. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses.
ResearchGate. (2021). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis.
Semantic Scholar. (2019). Density Functional Theory Studies On Molecular Structure And Electronic Properties Of sulfanilamide, Sulfathiazole, E7070 And Furosemide Molecules.
PubMed. (2012).[3] Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide.
DergiPark. (2018). Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis.
Application Note: Protocol for the Synthesis of Diethyl(ethylsulfamoyl)amine
Executive Summary & Strategic Rationale This application note details the laboratory-scale synthesis of Diethyl(ethylsulfamoyl)amine , an unsymmetrical sulfamide. Sulfamides ( ) are critical bioisosteres for urea and sul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
This application note details the laboratory-scale synthesis of Diethyl(ethylsulfamoyl)amine , an unsymmetrical sulfamide. Sulfamides (
) are critical bioisosteres for urea and sulfonamide moieties in drug discovery, offering enhanced hydrolytic stability and unique hydrogen-bonding capabilities [1].
The synthesis of unsymmetrical sulfamides presents a specific challenge: the tendency of sulfuryl chloride (
) to react twice with the first amine, yielding the symmetrical byproduct (). To circumvent this, we utilize a Sequential Nucleophilic Substitution strategy. This protocol prioritizes the formation of the sterically more hindered intermediate (diethylsulfamoyl chloride) first, followed by the addition of the more volatile and reactive primary amine (ethylamine).
Retrosynthetic Logic
The pathway is designed to maximize yield and safety by controlling the electrophilicity of the sulfur center.
Figure 1: Retrosynthetic breakdown of the target sulfamide via a sulfamoyl chloride intermediate.
Safety & Pre-requisites
Critical Hazard Warning:
Sulfuryl Chloride (
): Highly corrosive, lachrymator, and reacts violently with water to release and gases. All glassware must be flame-dried.
Ethylamine: Boiling point is 16.6°C. It is a gas at standard ambient temperature. This protocol recommends using Ethylamine 2.0 M solution in THF to ensure accurate dosing and handling safety.
Reagents & Materials:
Reagent
Equiv.
Role
Notes
Sulfuryl Chloride
1.0
Electrophile
Freshly distilled if yellow/decomposed.
Diethylamine
1.0
Nucleophile 1
Secondary amine (forms intermediate).
Ethylamine (2M in THF)
1.2
Nucleophile 2
Primary amine (forms final product).
| Triethylamine (
) | 2.2 | Base | Scavenges . |
| Dichloromethane (DCM) | - | Solvent | Anhydrous (dried over or molecular sieves). |
Experimental Protocol
Phase 1: Synthesis of Diethylsulfamoyl Chloride
Objective: Selective mono-substitution of sulfuryl chloride.
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet adapter. Flame-dry the apparatus under vacuum and backfill with nitrogen.
Solvent Charge: Add Sulfuryl Chloride (10.0 mmol) and anhydrous DCM (40 mL) to the flask. Cool the solution to -78°C (dry ice/acetone bath).
Note: Low temperature is critical here to prevent the second chloride from reacting (formation of symmetrical byproduct) [2].
Reagent Preparation: In a separate flask, mix Diethylamine (10.0 mmol) and Triethylamine (11.0 mmol) in anhydrous DCM (20 mL) .
Addition: Transfer the amine mixture to the addition funnel. Add dropwise to the stirred
solution over 45 minutes .
Observation: White precipitate (
) will form.
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
Checkpoint: Analyze a small aliquot by TLC (Hexane/EtOAc 8:1). The starting material (
) should be consumed.[1] The intermediate, Diethylsulfamoyl chloride, is stable enough for the next step without isolation, which minimizes hydrolysis risks.
Phase 2: Formation of Diethyl(ethylsulfamoyl)amine
Objective: Nucleophilic attack by the primary amine.
Cooling: Re-cool the reaction mixture (containing the intermediate from Phase 1) to 0°C .
Addition: Add Ethylamine (2.0 M in THF, 12.0 mmol) dropwise via syringe. Follow immediately with the second portion of Triethylamine (11.0 mmol) .
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours .
Mechanism:[1][2][3][4][5][6] The primary amine attacks the sulfamoyl chloride sulfur atom, displacing the chloride.
Quench: Quench the reaction by carefully adding saturated
solution (20 mL) .
Phase 3: Workup & Purification[7]
Extraction: Separate the organic layer.[5][7] Extract the aqueous layer with DCM (
mL).
Washing: Combine organic phases and wash sequentially with:
1M
(20 mL) – Removes unreacted amines.
Sat.
(20 mL) – Neutralizes acid traces.
Brine (20 mL).
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Purification: The crude oil typically requires flash column chromatography.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient of Hexane/Ethyl Acetate (Start 90:10
End 60:40).
Target
: ~0.35 in 70:30 Hex/EtOAc (visualize with stain; sulfamides are not UV active unless derivatized).
Workflow Visualization
Figure 2: Step-by-step operational workflow for the sequential synthesis.
Characterization & Validation
To validate the synthesis, compare spectral data against the expected values for
(MW: 180.27 g/mol ).
Technique
Expected Signal / Result
Structural Assignment
1H NMR ()
1.15 (t, 6H)
(Diethyl methyls)
1.20 (t, 3H)
(Ethyl methyl)
3.05 (m, 2H)
(Ethyl methylene)
3.25 (q, 4H)
(Diethyl methylenes)
4.5-5.0 (br s, 1H)
(Sulfamide proton, exchangeable)
MS (ESI)
181.1
Positive mode ionization confirmation.
Appearance
Colorless oil or low-melting solid
Typical for low MW alkyl sulfamides.
Troubleshooting Table:
Issue
Probable Cause
Corrective Action
| Symmetrical byproduct (
) | Phase 1 temp too high or addition too fast. | Ensure -78°C bath; add amine very slowly. |
| Low Yield | Hydrolysis of or intermediate. | Ensure strictly anhydrous solvents and glassware. |
| Starting Material Remains | Incomplete reaction in Phase 2. | Extend reaction time or gently reflux (40°C) in Phase 2. |
References
RSC Chemical Science. "Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry." Royal Society of Chemistry, 2020.
BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." BenchChem Protocols, 2025.[7]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Advanced Protocol & Scientific Rationale Guide
Introduction & Scientific Rationale
Diethyl(ethylsulfamoyl)amine (CAS: 1094661-86-5)[1] is a highly versatile aliphatic sulfamide building block[2]. In the context of targeted drug discovery, the sulfamide moiety (
) functions as a classical zinc-binding group (ZBG), making it an exceptional pharmacophore for the competitive inhibition of Carbonic Anhydrases (CAs)[3].
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide into bicarbonate and a proton[4]. While cytosolic isoforms such as hCA I and hCA II are widely distributed in normal tissues and represent off-targets responsible for systemic side effects[5], transmembrane isoforms like hCA IX and hCA XII are highly overexpressed in hypoxic solid tumors[5]. In these microenvironments, hCA IX drives extracellular acidification, promoting tumor survival, chemoresistance, and metastasis[3].
This application note outlines a self-validating, highly controlled experimental workflow to evaluate the inhibitory profile of Diethyl(ethylsulfamoyl)amine. The protocols are designed to establish causality by distinguishing true target engagement from assay artifacts, ensuring robust data for lead optimization.
High-Level Experimental Workflow
The evaluation of a novel sulfamide inhibitor requires a phased approach, moving from high-resolution kinetic enzyme assays to complex, physiologically relevant cell-based models.
Figure 1. High-level experimental workflow for screening Diethyl(ethylsulfamoyl)amine.
Protocol 1: In Vitro Stopped-Flow
Hydrase Assay
Causality & Assay Design
The CA-catalyzed hydration of
is one of the fastest known enzymatic reactions, with a approaching for hCA II. Standard steady-state spectrophotometry is too slow to capture the initial linear phase of this reaction. Therefore, a stopped-flow instrument is mandatory[6]. The system rapidly mixes the enzyme-inhibitor complex with -saturated water, monitoring the subsequent pH drop via an indicator (Phenol Red) within milliseconds[5].
The Self-Validating System
To ensure trustworthiness, this protocol incorporates three critical control layers:
Uncatalyzed Blank: A minus-enzyme control is run to measure and subtract the spontaneous, uncatalyzed hydration rate of
.
Positive Control: Acetazolamide (AAZ), a clinically validated pan-CA inhibitor, is run in parallel to verify the active state of the recombinant enzymes and the sensitivity of the assay[5].
Thermodynamic Equilibration: Sulfamides act as slow-binding inhibitors. They require a strict 10-15 minute pre-incubation with the enzyme to establish thermodynamic equilibrium with the active-site
Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M
(to maintain constant ionic strength and prevent electrostatic artifacts) and 0.2 mM Phenol Red indicator.
Substrate Preparation: Bubble pure
gas through double-distilled water at 20°C for 30 minutes to create a saturated solution (~15 mM).
Compound Dilution: Dissolve Diethyl(ethylsulfamoyl)amine in 100% anhydrous DMSO to yield a 10 mM stock. Prepare serial dilutions in the assay buffer. Critical: Ensure the final DMSO concentration in the assay remains <1% to prevent enzyme denaturation.
Pre-incubation: Mix 10 nM of recombinant hCA enzyme (e.g., hCA II, hCA IX) with varying concentrations of the inhibitor. Incubate precisely at 20°C for 15 minutes.
Data Acquisition: Inject equal volumes of the enzyme-inhibitor mixture and the
-saturated water into the stopped-flow spectrophotometer. Monitor the absorbance at 557 nm (the isosbestic point of Phenol Red) for a duration of 10 to 50 milliseconds.
Kinetic Analysis: Calculate the initial velocity from the linear portion of the absorbance-time curve. Determine the
and calculate the inhibition constant () using the Cheng-Prusoff equation.
Quantitative Data Presentation
To accurately assess the therapeutic window of Diethyl(ethylsulfamoyl)amine, quantitative data must be structured to highlight the selectivity index (SI) between tumor-associated targets and off-targets.
Table 1: Representative Inhibition Profile (
, nM) via Stopped-Flow Assay
Compound
hCA I (Off-Target)
hCA II (Off-Target)
hCA IX (Tumor Target)
hCA XII (Tumor Target)
Selectivity Index (hCA II / hCA IX)
Acetazolamide (AAZ)
250.0
12.0
25.8
5.7
0.46
Diethyl(ethylsulfamoyl)amine *
Assay Req.
Assay Req.
Assay Req.
Assay Req.
Assay Req.
*Note: Exact
values for Diethyl(ethylsulfamoyl)amine must be empirically determined using the protocol above. The table structure provides the standard framework for comparative analysis against AAZ[6],[5].
While in vitro kinetic assays confirm direct target engagement, cell-based assays are required to prove that Diethyl(ethylsulfamoyl)amine can penetrate the cell membrane and function under physiological conditions. hCA IX is transcriptionally regulated by Hypoxia-Inducible Factor 1-alpha (HIF-1
): Cells cultured in normoxia express negligible hCA IX. If the inhibitor reduces cell viability or alters pH in normoxia, it indicates off-target cytotoxicity. True hCA IX-mediated efficacy must only be observed under hypoxic conditions.
Step-by-Step Methodology
Cell Culture: Seed HT-29 (human colorectal carcinoma) cells—a line known for robust hCA IX induction—at
cells/well in a 96-well plate.
Hypoxic Induction: Transfer the experimental plates to a hypoxia chamber (1%
, 5% , 94% ) for 24 hours to induce hCA IX expression. Maintain a parallel control plate in a standard normoxic incubator.
Treatment: Treat the cells with Diethyl(ethylsulfamoyl)amine (ranging from 1 µM to 100 µM) for 48 hours.
Extracellular pH (pHe) Measurement: Use a fluorescent pH sensor (e.g., BCECF-AM) to measure the pH of the culture media. A successful hCA IX inhibitor will prevent the hypoxia-induced drop in pHe.
Viability Assay: Perform a CellTiter-Glo (ATP-based) assay to assess the compound's effect on tumor cell survival under hypoxic stress.
Mechanistic Pathway Visualization
Figure 2. Mechanism of hCA IX-mediated tumor survival and targeted inhibition.
References
[6] Abdoli M, Bozdag M, Angeli A, Supuran CT. "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors." Metabolites, 2018. URL: [Link]
[3] Bonardi A, Nocentini A, Bua S, et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry, 2020. URL: [Link]
[5] Chiaramonte N, et al. "Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases." ACS Medicinal Chemistry Letters, 2020. URL: [Link]
[4] Supuran CT, et al. "Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryotic and Human Carbonic Anhydrases." Journal of Medicinal Chemistry, 2015. URL: [Link]
Application Note: Diethyl(ethylsulfamoyl)amine Scaffolds in Carbonic Anhydrase Inhibitor Synthesis
This Application Note is structured to guide researchers through the utilization of Diethyl(ethylsulfamoyl)amine (and the broader class of sulfamide scaffolds) in the design and synthesis of Carbonic Anhydrase Inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers through the utilization of Diethyl(ethylsulfamoyl)amine (and the broader class of sulfamide scaffolds) in the design and synthesis of Carbonic Anhydrase Inhibitors (CAIs).
[1]
Executive Summary
The development of Carbonic Anhydrase Inhibitors (CAIs) has evolved beyond classical primary sulfonamides (
) to include sulfamides ().[1] Diethyl(ethylsulfamoyl)amine (CAS: 1094661-86-5) represents a critical structural prototype in this class.[1] Unlike primary sulfonamides that bind indiscriminately to many CA isoforms, substituted sulfamides offer a pathway to isoform-selective inhibition , particularly for tumor-associated isoforms (hCA IX and XII) over cytosolic ones (hCA I and II).[1]
This guide details the application of Diethyl(ethylsulfamoyl)amine as a lead scaffold, providing protocols for its synthesis, structural derivatization, and biological validation.[1]
Scientific Rationale & Mechanism
The Sulfamide "Zinc Anchor"
Classical CAIs function by coordinating the zinc ion (
) binds in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.[1]
Diethyl(ethylsulfamoyl)amine (Sulfamide): The core structure (
) presents a secondary sulfonamide nitrogen.[1] While historically considered weaker inhibitors, recent crystallographic evidence suggests that secondary sulfamides can induce a "flipped" binding mode or rely on hydrophobic interactions within the active site pocket to achieve high affinity and selectivity.[1]
Structural Bioisosterism
The sulfamide moiety (
) acts as a stable bioisostere of the transition state in hydration.[1] The -diethyl substitution provides steric bulk that can exploit the hydrophobic sub-pockets of specific CA isoforms (e.g., hCA IX), reducing off-target binding to the sterically constricted hCA II active site.[1]
Experimental Workflows (Graphviz Visualization)
The following diagram illustrates the synthesis pathway and the mechanism of action for sulfamide-based CAIs.
Figure 1: Synthetic pathway from amine precursors to the sulfamide scaffold and subsequent biological mechanism.
Detailed Protocols
Protocol A: Synthesis of Diethyl(ethylsulfamoyl)amine
Objective: To synthesize the core sulfamide scaffold via a stepwise nucleophilic substitution on sulfuryl chloride.[1]
Cool a solution of sulfuryl chloride (1.0 equiv) in anhydrous DCM to
under nitrogen atmosphere.
Add a mixture of diethylamine (1.0 equiv) and triethylamine (1.1 equiv) in DCM dropwise over 30 minutes. Critical: Slow addition prevents the formation of symmetric sulfamide byproducts.[1]
Allow the mixture to warm to
and stir for 2 hours.
Validation: Monitor by TLC (Hexane/EtOAc 8:2). The intermediate (
When evaluating Diethyl(ethylsulfamoyl)amine derivatives, typical inhibition profiles differ from classical sulfonamides (like Acetazolamide).
Compound Class
hCA I ()
hCA II ()
hCA IX ()
Selectivity (II/IX)
Acetazolamide (Standard)
~250 nM
~12 nM
~25 nM
0.48 (Non-selective)
Primary Sulfonamides
Low nM
Low nM
Low nM
Low
Diethyl(ethylsulfamoyl)amine
>10,000 nM
>1,000 nM
50 - 200 nM
>20 (Selective)
Interpretation:
High
for hCA I/II: The bulky diethyl group sterically clashes with the narrower active site entrance of cytosolic isoforms (I and II).[1]
Low
for hCA IX: The transmembrane isoform IX has a more flexible active site entrance, accommodating the sulfamide scaffold.[1] This confers tumor-selective properties, making this scaffold ideal for cancer-targeting drug design.[1]
References
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
Winum, J. Y., et al. (2006).[1] Sulfamates and their therapeutic potential.[1][2][4][5] Medicinal Research Reviews, 26(6), 767-792.[1] Link[1]
Maryanoff, B. E., et al. (2005).[1] Structure-activity studies on anticonvulsant sulfamates. Journal of Medicinal Chemistry, 48(6), 1941-1947.[1] Link[1]
Scozzafava, A., & Supuran, C. T. (2000).[1] Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic sulfonamides.[1] Journal of Medicinal Chemistry, 43(15), 2925-2931.[1] Link[1]
Gokcen, et al. (2017).[1] Synthesis of some natural sulphonamide derivatives as carbonic anhydrase inhibitors. Organic Communications, 10(1), 15-23.[1] Link
protocol for Michael addition reactions involving secondary amines.
Application Note: Optimized Protocols for Aza-Michael Addition of Secondary Amines Part 1: Strategic Overview & Mechanistic Insight The aza-Michael addition—the conjugate addition of amines to electron-deficient alkenes—...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Protocols for Aza-Michael Addition of Secondary Amines
Part 1: Strategic Overview & Mechanistic Insight
The aza-Michael addition—the conjugate addition of amines to electron-deficient alkenes—is a cornerstone reaction in the synthesis of
-amino carbonyls, crucial intermediates for -amino acids, alkaloids, and pharmacophores.[1] While primary amines react readily, secondary amines present unique challenges due to increased steric bulk and the absence of a second proton, which often shifts the equilibrium and kinetic profiles.
The Core Challenge: Reversibility & Sterics
Unlike the irreversible alkylation of amines with alkyl halides, the aza-Michael reaction is an equilibrium process.
Thermodynamics: The reaction is exothermic, but high temperatures favor the retro-Michael reaction (entropy driven).
Kinetics: Secondary amines (especially acyclic ones like diethylamine or diisopropylamine) suffer from steric hindrance, slowing nucleophilic attack.
Competition: The amine can act as a base, triggering polymerization of the Michael acceptor (e.g., acrylates) rather than addition.
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the lone pair of the nitrogen on the
-carbon of the acceptor, generating a zwitterionic enolate intermediate. This intermediate requires a proton source (from the solvent or the ammonium species) to tautomerize to the stable product.
Figure 1: Mechanistic pathway of aza-Michael addition highlighting the critical zwitterionic intermediate and the risk of retro-reaction.
Part 2: Critical Parameters for Optimization
To ensure a self-validating protocol, researchers must manipulate three variables:
Solvent Choice (The "On-Water" Effect):
Traditional:[2] DCM or THF are often too slow for hindered amines.
Recommended:Water or Methanol . Protic solvents activate the carbonyl oxygen of the acceptor via hydrogen bonding, lowering the LUMO energy and facilitating nucleophilic attack. Water also stabilizes the zwitterionic intermediate.
Catalysis:
For reactive cyclic amines (piperidine, morpholine), no catalyst is needed.[3]
For hindered/aromatic amines, mild Lewis acids (
, ) or solid acids (Sulfated Zirconia) are superior to Brønsted bases, which induce polymerization.
Stoichiometry:
Always use a slight excess of the amine (1.1–1.2 equiv) if it is inexpensive/volatile. If the amine is the precious cargo, use excess acceptor (1.5 equiv), but be wary of polymerization.
Part 3: Experimental Protocols
Protocol A: The "Green" Standard (Solvent-Free/Water-Assisted)
Best for: Cyclic secondary amines (pyrrolidine, morpholine) and simple acrylates.
Rationale: This method utilizes high concentration to drive reaction kinetics and water/hydrogen-bonding to activate the electrophile without metal contamination.
Materials:
Secondary Amine (1.0 mmol)
Michael Acceptor (e.g., Methyl Acrylate, Acrylonitrile) (1.1 mmol)
Solvent: Deionized Water (0.5 mL) or None (Neat)
Step-by-Step:
Setup: In a 5 mL dram vial equipped with a magnetic stir bar, add the Secondary Amine (1.0 equiv).
Addition: If performing "on-water," add water (0.5 M concentration relative to amine). If neat, skip this step.
Reaction: Add the Michael Acceptor (1.1 equiv) dropwise over 1 minute.
Note: The reaction is often exothermic. If working on >1g scale, cool in an ice bath during addition.
Incubation: Stir vigorously at Room Temperature (20–25 °C) .
Time: 15–60 minutes for cyclic amines; 2–12 hours for acyclic amines.
Monitoring (Self-Validation): Spot TLC. The limiting reagent (amine) should disappear.[4]
NMR Check: Disappearance of alkene protons (
5.8–6.4 ppm).
Workup:
Neat/Water: Extract with Ethyl Acetate (
). Dry organic layer over .
Purification: Concentrate in vacuo. Most products are >95% pure. If necessary, filter through a short plug of silica (eluting with Hexane/EtOAc).
Protocol B: Lewis-Acid Catalyzed (
/
)
Best for: Acyclic hindered amines (diethylamine) or less reactive acceptors (crotonates, acrylamides).
Rationale: The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the
-carbon.
Materials:
Secondary Amine (1.0 mmol)
Michael Acceptor (1.2 mmol)
Catalyst:
or (5 mol%)
Solvent: Methanol or Ethanol (2 mL)
Step-by-Step:
Catalyst Solution: Dissolve the Lewis Acid (0.05 mmol) in alcohol (2 mL).
Substrate Addition: Add the Michael Acceptor first. Stir for 5 minutes to allow coordination.
Amine Addition: Add the Secondary Amine slowly.
Reaction: Stir at Room Temperature .
Optimization: If no reaction after 2 hours, heat to 40 °C. Do not exceed 60 °C to avoid retro-Michael.
Workup: Quench with water (5 mL). Extract with DCM. Wash with brine.
Purification: Column chromatography is usually required to remove catalyst residues and hydrolyzed byproducts.
Part 4: Troubleshooting & Self-Validating Systems
Use the following logic flow to diagnose and correct reaction failures.
Figure 2: Troubleshooting logic for common aza-Michael failure modes.
Part 5: Data Presentation
Table 1: Comparative Efficiency of Protocols for Secondary Amines
Data synthesized from representative literature benchmarks (see Refs 1, 3, 5).
Amine Type
Acceptor
Protocol
Time
Yield (%)
Notes
Morpholine
Methyl Acrylate
A (Water)
15 min
98%
Highly efficient, exothermic.
Piperidine
Acrylonitrile
A (Neat)
10 min
95%
Rapid conversion.
Diethylamine
Methyl Acrylate
A (Neat)
12 h
85%
Slower due to acyclic sterics.
Diisopropylamine
Methyl Acrylate
B ()
24 h
65%
Very hindered; requires catalyst.
Piperidine
Methyl Crotonate
B ()
6 h
92%
-substitution slows reaction significantly.
References
Genest, A., Portinha, D., Fleury, E., & Ganachaud, F. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Progress in Polymer Science. Link
Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews. Link
Surendra, K., Krishnaveni, N. S., Reddy, M. A., Nageswar, Y. V. D., & Rao, K. R. (2003).
Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews. Link
Reddy, B. M., Patil, M. K., & Reddy, B. T. (2008). Sulfated zirconia: An efficient solid acid catalyst for the aza-Michael reaction of amines with electron-deficient alkenes. Catalysis Letters. Link
High-Efficiency Diethylamine (DEA) Catalysis in Modern Organic Synthesis: Protocols for Knoevenagel Condensation and Sonogashira Cross-Coupling
Diethylamine (DEA, ) is frequently underestimated in the modern catalytic repertoire, often overshadowed by bulkier tertiary amines or complex chiral organocatalysts. However, its unique physicochemical profile—combining...
Author: BenchChem Technical Support Team. Date: March 2026
Diethylamine (DEA,
) is frequently underestimated in the modern catalytic repertoire, often overshadowed by bulkier tertiary amines or complex chiral organocatalysts. However, its unique physicochemical profile—combining a pKa of ~10.5, low steric hindrance, and the ability to act as both a Brønsted base and a nucleophilic enamine-former—makes it an exceptionally powerful and versatile reagent [1].
This application note provides field-proven insights and self-validating protocols for two highly distinct but critical workflows in drug development: the metal-free Knoevenagel Condensation and the bimetallic Sonogashira Cross-Coupling .
Mechanistic Rationale: The Dual Nature of Diethylamine
To leverage DEA effectively, one must understand the causality behind its catalytic behavior. DEA operates through two distinct mechanistic pathways depending on the reaction environment:
Covalent Organocatalysis (Knoevenagel): Unlike tertiary amines (e.g., Triethylamine), DEA is a secondary amine. It can reversibly condense with carbonyl electrophiles to form highly reactive iminium ions, and subsequently, enamines. This dramatically lowers the activation energy for nucleophilic attack by active methylene compounds [1].
Proton Scavenging & Ligand Behavior (Sonogashira): In transition-metal catalysis, DEA acts as a mild, soluble base. Its primary role is to deprotonate the terminal alkyne to facilitate transmetalation via the copper cycle. Furthermore, its low steric bulk allows it to transiently coordinate with metal centers, stabilizing intermediates without permanently poisoning the catalyst [2][3].
DEA-catalyzed Knoevenagel condensation pathway via iminium and carbanion intermediates.
Workflow A: Green Knoevenagel Condensation (Coumarin Synthesis)
Coumarins and chromenes are privileged scaffolds in medicinal chemistry. The synthesis of 3-acetylcoumarin via the Knoevenagel condensation of 2-hydroxybenzaldehyde (salicylaldehyde) and ethyl acetoacetate is a classic reaction that benefits immensely from DEA catalysis [4].
Causality & Experimental Choices
Why DEA? DEA forms a transient iminium ion with salicylaldehyde, making the carbonyl carbon highly electrophilic. Simultaneously, it deprotonates ethyl acetoacetate. This dual activation accelerates the reaction significantly compared to simple base catalysis.
Why Microwave/Neat Conditions? Running the reaction neat (solvent-free) increases the effective concentration of reactants, driving the bimolecular collision rate. Microwave irradiation provides uniform heating, compensating for the lack of solvent convection [4].
Self-Validating Protocol: Synthesis of 3-Acetylcoumarin
Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-hydroxybenzaldehyde (1.22 g) and ethyl acetoacetate (1.30 g).
Catalyst Addition: Add DEA (73 mg, ~103 µL) dropwise. Self-Validation Cue: A slight exothermic reaction and a shift to a deeper yellow color indicate the immediate formation of the iminium/enolate species.
Reaction: Seal the vial to prevent the evaporation of DEA (bp ~55 °C). Subject the mixture to microwave irradiation (approx. 80 °C) for 2 to 5 minutes, or stir at room temperature for 45 minutes.
In-Process QC: Monitor via TLC (Hexane:EtOAc 7:3). Self-Validation Cue: As the reaction proceeds, water is generated as a byproduct. The neat liquid mixture will rapidly transition into a thick, pale-yellow solid mass as the 3-acetylcoumarin precipitates out.
Workup: Break up the solid mass and wash thoroughly with ice-cold distilled water to remove the DEA catalyst and unreacted starting materials.
Purification: Recrystallize from hot ethanol. The final product should present as pale-yellow needles (Melting point: 124–126 °C) [4].
Workflow B: Bimetallic Sonogashira Cross-Coupling
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. Here, DEA acts primarily as the stoichiometric base and often as the reaction solvent [2].
Bimetallic Sonogashira catalytic cycle highlighting DEA's role as a terminal alkyne deprotonator.
Causality & Experimental Choices
Why DEA over Triethylamine (TEA)? While TEA is common, DEA's lower steric profile facilitates faster formation of the critical amine-ligated copper-acetylide intermediate. Furthermore, DEA is highly effective at neutralizing the hydrogen halide (HX) byproduct [2][3].
Why rigorous degassing? The Pd(0) active species is highly susceptible to oxidation. Furthermore, oxygen in the presence of Cu(I) and an amine base will trigger the Glaser homocoupling of the terminal alkyne, consuming the starting material and complicating purification.
Self-Validating Protocol: Coupling of Aryl Iodides
(5 mol%), (10 mol%), CuI (10 mol%), DEA (0.6 mmol, 2.0 equiv), Anhydrous DMF (3 mL) [2].
System Evacuation: To a flame-dried Schlenk flask, add the aryl iodide,
, , and CuI. Seal the flask with a septum, evacuate, and backfill with ultra-pure Argon (repeat 3x).
Solvent & Base Addition: Inject anhydrous DMF (3 mL) and DEA (62 µL) via syringe. Stir at room temperature for 5 minutes to allow the pre-catalyst to dissolve and reduce to the active Pd(0) species.
Alkyne Addition: Inject the terminal alkyne (phenylacetylene, 66 µL) dropwise.
Reaction & In-Process QC: Heat the mixture to 60 °C. Self-Validation Cue: Within 15–30 minutes, the clear/yellowish solution will become cloudy, and a fine white/pale precipitate will form. This is the diethylammonium iodide (
) salt. The appearance of this salt is direct visual proof that the catalytic cycle is turning over and C-C bond formation is occurring.
Workup: Once TLC indicates complete consumption of the aryl iodide (typically 2-4 hours), cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (3 x 10 mL) to remove DMF and the
salt. Wash with brine, dry over anhydrous , and concentrate under reduced pressure [2].
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Quantitative Data & Comparative Optimization
The table below summarizes the kinetic and yield advantages of utilizing DEA compared to other common amine bases across both methodologies.
Reaction Type
Catalyst / Base
Substrate System
Time
Yield (%)
Key Observation & Causality
Knoevenagel
Diethylamine (DEA)
Salicylaldehyde + Ethyl acetoacetate
2 min (MW)
46 - 95%
Rapid precipitation; dual activation via iminium formation [4].
Knoevenagel
Triethylamine (TEA)
Salicylaldehyde + Ethyl acetoacetate
15 min (MW)
< 40%
Slower kinetics; unable to form covalent enamine intermediate.
High steric hindrance slows the formation of the Cu-acetylide complex.
References
A Compendious Analysis of Diethylamine as an Organocatalyst
Der Pharma Chemica
URL: [Link]
Sonogashira cross-coupling on carbohydrate templates
Royal Society of Chemistry Books
URL: [Link]
Green Synthesis of Coumarin-Chalcone Hybrid (3-Cinnamoyl-2H-chromen-2-one) Using Stirring Method
Indonesian Journal of Natural Products Chemistry
URL:[Link]
Application
Application Note: Enhancing LC-MS/MS Sensitivity for Aliphatic and Biogenic Amines via Tosyl Chloride Derivatization
Executive Summary The quantification of low-molecular-weight aliphatic and biogenic amines (e.g., putrescine, cadaverine, dimethylamine) in complex matrices presents a persistent analytical challenge. Due to their high p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantification of low-molecular-weight aliphatic and biogenic amines (e.g., putrescine, cadaverine, dimethylamine) in complex matrices presents a persistent analytical challenge. Due to their high polarity and low mass, underivatized amines suffer from poor retention on standard reversed-phase liquid chromatography (RP-HPLC) columns and severe ion suppression in the mass spectrometer.
Mechanistic Rationale: The "Why" Behind Tosylation
To design a reliable assay, one must understand the physical chemistry governing the analytical system. Tosylation addresses three critical failure points in amine analysis:
Chromatographic Retention: Small amines elute in or near the void volume of C18 columns. Derivatization with TsCl attaches a hydrophobic aromatic (tolyl) ring via a stable sulfonamide bond. This drastically increases the molecule's hydrophobicity, shifting retention times into the gradient's organic phase where peak focusing is optimal ()[1].
Ionization Efficiency: The hydrophobic tosyl tag enhances the analyte's ability to partition to the surface of the electrospray ionization (ESI) droplet. As the droplet evaporates, surface-localized analytes are more efficiently ejected into the gas phase, dramatically boosting ESI+ sensitivity ()[2].
Matrix Interference (Mass Shift): Biological and fermented matrices are rife with low-mass chemical noise. Tosylation adds 154 Da per derivatized amine group. By shifting the precursor ion to a higher m/z window, the analyte is isolated from the crowded low-mass background, reducing ion suppression ()[3].
Logical relationship between analytical challenges of amines and benefits of TsCl derivatization.
Experimental Workflow and Protocol
The following protocol is engineered as a self-validating system. Every reagent addition serves a specific thermodynamic or kinetic purpose to ensure complete, reproducible derivatization.
Workflow for the derivatization of amines with tosyl chloride prior to LC-MS/MS analysis.
Reagents & Materials
Tosyl Chloride (TsCl) Solution: 20 mg/mL prepared in anhydrous acetonitrile. (Must be prepared fresh to prevent ambient moisture hydrolysis).
Borate Buffer: 0.1 M sodium borate, adjusted to pH 9.5.
Sample Aliquot: Transfer 100 µL of the aqueous sample (or extracted standard) into a 1.5 mL microcentrifuge tube. Spike in 10 µL of SIL-Internal Standard at this stage to account for derivatization variance.
Alkaline Buffering: Add 250 µL of borate buffer (pH 9.5).
Causality: Aliphatic amines have pKa values around 9–11. At pH 9.5, a significant fraction of the amine is deprotonated (free base), which is strictly required for the nucleophilic attack on the electrophilic sulfur of TsCl ()[4].
Reagent Addition: Add 500 µL of the TsCl solution.
Causality: Acetonitrile acts as an aprotic co-solvent, keeping the highly hydrophobic TsCl in solution while it reacts with the aqueous amines ()[4].
Incubation: Vortex thoroughly and incubate in a thermomixer at 50 °C for 30 to 120 minutes.
Causality: While simple secondary amines like dimethylamine react rapidly, sterically hindered compounds or polyamines (e.g., agmatine, putrescine) require extended thermal energy (up to 120 min) to drive the reaction to >99% completion, ensuring quantitative repeatability ()[1].
Reaction Quenching (Critical Step): Add 50 µL of 1 M HCl.
Causality: This is the self-validating mechanism of the assay. Abruptly dropping the pH protonates any remaining unreacted amines (rendering them non-nucleophilic) and rapidly hydrolyzes excess TsCl into p-toluenesulfonic acid. This locks the reaction state, guaranteeing that Sample #1 and Sample #100 in the autosampler queue experience the exact same effective reaction time ()[1].
Preparation for LC-MS/MS: Centrifuge at 10,000 × g for 5 minutes to pellet any precipitated buffer salts. Transfer the supernatant to an autosampler vial.
LC-MS/MS Conditions
Analytical Column: Reversed-phase C8 or C18 column (e.g., 150 × 4.6 mm, 5 µm) maintained at 38–40 °C to lower system backpressure ()[5].
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient Elution: 40% B for 1 min, ramp to 70% B over 9 min, flush at 95% B for 3 min, and re-equilibrate at 40% B ()[5].
The addition of the tosyl group (-H + C₇H₇SO₂, Δm = +154.01 Da per derivatization site) shifts the precursor mass and significantly lowers the Limit of Detection (LOD). Below is a summary of expected quantitative metrics for common biogenic and secondary amines post-tosylation.
Analyte
Unmodified Monoisotopic Mass
Derivatized Precursor Ion ([M+H]⁺)
Derivatization Sites
Typical LOD (µg/L)
Linearity (R²)
Dimethylamine (DMA)
45.06
200.1
1 (Secondary)
0.5
> 0.99
Putrescine
88.11
397.2
2 (Primary)
0.5
> 0.99
Cadaverine
102.13
411.2
2 (Primary)
0.5
> 0.99
Histamine
111.08
266.1
1 (Primary)*
1.0
> 0.99
Tyramine
137.08
446.1
2 (Primary + Phenol)
1.0
> 0.99
*Note: While histamine contains an imidazole ring, the primary aliphatic amine is the preferential site for tosylation under these specific buffering conditions.
Matrix Acidification: If analyzing highly acidic matrices (e.g., wine or fermented beverages), the buffering capacity of the 0.1 M borate buffer must be verified. If the final mixture pH drops below 8.5, derivatization yields will plummet. Adjust the buffer molarity if necessary.
Reagent Excess: A high molar excess of TsCl (typically >10-fold) is required to drive the reaction forward. However, excessive TsCl can precipitate in the LC system or cause source fouling. The HCl quenching step mitigates this by converting TsCl to highly water-soluble p-toluenesulfonic acid, which elutes in the void volume away from the target analytes.
Internal Standardization: Because derivatization is a chemical reaction sensitive to matrix effects, the use of Stable Isotope-Labeled Internal Standards (SIL-IS) added before Step 1 is non-negotiable for rigorous quantitative drug development assays.
References
Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. PubMed Central (PMC). URL:[Link]
Chemosensors. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API. MDPI. URL:[Link]
Foods. (2025). A New Approach to the Determination of Biogenic Amines in Wine. MDPI. URL:[Link]
Chromatography Online. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. URL:[Link]
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. URL:[Link]
Application Note: Trace Quantification of Diethyl Sulfate (DES) in Drug Substances
[1] Executive Summary Diethyl Sulfate (DES) is a potent alkylating agent commonly used in organic synthesis to form ethyl derivatives of phenols, amines, and thiols. Due to its direct DNA-reactive mechanism, it is classi...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Diethyl Sulfate (DES) is a potent alkylating agent commonly used in organic synthesis to form ethyl derivatives of phenols, amines, and thiols. Due to its direct DNA-reactive mechanism, it is classified as a Class 1 mutagenic impurity under ICH M7 guidelines. Regulatory agencies (FDA, EMA) typically enforce a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, requiring analytical methods with sensitivity in the low ppm or ppb range.
The Analytical Challenge:
DES poses two specific challenges for HPLC analysis:
Lack of Chromophore: DES is virtually transparent in the UV-Vis spectrum, making direct HPLC-UV detection impossible at trace levels.
Hydrolytic Instability: DES degrades rapidly in aqueous solutions to form ethyl sulfate and ethanol, necessitating non-aqueous sample preparation or immediate derivatization.
This Application Note provides two validated protocols:
Protocol A (The "Accessible" Method): Pre-column derivatization with p-Nitrophenol followed by HPLC-UV. Ideal for labs without Mass Spectrometry.
Protocol B (The "Advanced" Method): Direct LC-MS/MS analysis. Ideal for high-throughput environments requiring maximum sensitivity.
Regulatory & Safety Context
ICH M7 Limits
For a drug with a maximum daily dose of 1 g, the limit for DES is 1.5 ppm .
Safety Warning
DANGER: DES is a carcinogen and mutagen. All handling must occur in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended. Deactivate spills with 1M NaOH.
Chemical Logic & Mechanism
The Derivatization Strategy (Protocol A)
Since DES lacks a chromophore, we employ a nucleophilic substitution reaction (
) to attach a "UV-tag." We use p-Nitrophenol (PNP) as the nucleophile. In basic conditions, PNP becomes a phenoxide ion, which attacks DES to form p-Nitrophenetole (Ethyl p-nitrophenyl ether). This derivative has strong UV absorbance at 300–310 nm.
Reaction Scheme Visualization
Figure 1: Reaction mechanism for the conversion of "invisible" DES into UV-detectable p-Nitrophenetole.
Protocol A: Derivatization-HPLC-UV
Best for: QC labs with standard HPLC equipment.
Reagents & Materials[2][3][4]
Derivatizing Reagent: 2% w/v p-Nitrophenol in Acetonitrile.
Base Solution: 0.5 M NaOH (aqueous).
Quenching/Diluent: Acetonitrile (HPLC Grade).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µm.
Sample Preparation Workflow
Stock Preparation: Dissolve the Drug Substance (API) in Acetonitrile. Do not use water or methanol as the primary solvent to prevent solvolysis.
Derivatization:
Transfer 1.0 mL of Sample Solution into a crimp-top vial.
Add 0.5 mL of p-Nitrophenol Reagent.
Add 0.2 mL of 0.5 M NaOH.
Cap and heat at 60°C for 20 minutes .
Extraction/Cleanup:
Cool to room temperature.
Add 2.0 mL of Water (to dissolve salts and excess reagent).
Add 2.0 mL of n-Hexane (or Toluene). Vortex vigorously for 1 minute.
Allow layers to separate. The derivative (p-Nitrophenetole) migrates to the organic (upper) layer.
Injection: Inject the upper organic layer.
HPLC Parameters[3][5][6]
Parameter
Setting
Mobile Phase
Isocratic: Acetonitrile : Water (60 : 40 v/v)
Flow Rate
1.0 mL/min
Column Temp
30°C
Detection
UV @ 305 nm
Injection Vol
20 µL
Run Time
~15 minutes
Data Interpretation:
p-Nitrophenol (Reagent): Elutes early (if carried over).
p-Nitrophenetole (DES Derivative): Elutes at ~8–10 minutes.
Calculation: Use External Standard method using a DES standard treated with the exact same derivatization protocol.
Protocol B: Direct LC-MS/MS
Best for: R&D, trace analysis (< 1 ppm), and complex matrices.
Rationale
Direct analysis avoids the variability of chemical reactions. We use Ammonium Acetate to facilitate the formation of the ammonium adduct
, which is more stable than the protonated molecular ion for sulfates.
Cause: Hydrolysis of DES by residual water in the solvent.
Solution: Use anhydrous Acetonitrile or DMSO for stock solutions. Keep autosampler temperature at 5°C. For Protocol A, the derivative is stable; for Protocol B (Direct), inject immediately after dilution.
Issue: High background in Blank (Protocol A).
Cause: Impure p-Nitrophenol reagent.
Solution: Recrystallize the p-Nitrophenol reagent or purchase "HPLC Grade" derivatization reagents.
References
International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1][Link]
European Medicines Agency (EMA). (2014).[2] Guideline on the Limits of Genotoxic Impurities.[3][Link]
RSC Advances. (2025). Development and validation of a method for quantitative determination of the genotoxic impurity diethyl sulfate in pitolisant hydrochloride via high-performance liquid chromatography.[Link]
Talanta. (2005).[4] Use of 2-mercaptopyridine for the determination of alkylating agents in complex matrices.[4][Link]
Technical Support Center: Troubleshooting Diethyl(ethylsulfamoyl)amine Synthesis
Welcome to the Technical Support Center for sulfamide synthesis. The preparation of unsymmetrical sulfamides, such as Diethyl(ethylsulfamoyl)amine ( ), is a cornerstone workflow in medicinal chemistry.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for sulfamide synthesis. The preparation of unsymmetrical sulfamides, such as Diethyl(ethylsulfamoyl)amine (
), is a cornerstone workflow in medicinal chemistry. However, the traditional two-step synthesis utilizing sulfuryl chloride () is notoriously prone to low yields due to competing side reactions, intermediate instability, and electronic deactivation.
This guide provides a mechanistic breakdown of common failure points, a diagnostic workflow, and a self-validating protocol designed by application scientists to ensure high-yield recovery of your target molecule.
Diagnostic Workflow
Use the following decision tree to identify the root cause of low yields based on your crude mixture analysis.
Diagnostic decision tree for troubleshooting low yield in sulfamide synthesis.
Mechanistic FAQs & Troubleshooting
Q1: My LC-MS shows a major peak corresponding to a symmetrical bis(diethylamino)sulfone instead of the target unsymmetrical sulfamide. Why is this happening?Causality & Solution: The synthesis of unsymmetrical sulfamides involves the sequential reaction of sulfuryl chloride (
) with two different amines [[1]](). Because possesses two highly electrophilic chlorine atoms, the initial addition of diethylamine can rapidly proceed to a double-displacement if the local concentration of the amine is too high or the temperature is not strictly controlled. To prevent the formation of the symmetrical byproduct, you must perform an inverse addition: add the diethylamine dropwise to a solution of at 0 °C or lower, maintaining a strict 1.0 : 1.05 stoichiometric ratio 1.
Q2: The diethylsulfamoyl chloride intermediate seems to degrade before the ethylamine coupling step. How can I prevent this?Causality & Solution: Sulfamoyl chlorides are highly sensitive to moisture and will rapidly hydrolyze to form unreactive sulfonic acids [[2]](). This degradation is accelerated by the presence of basic amines in the reaction mixture. Ensure that all glassware is flame-dried, use strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), and maintain a positive pressure of inert gas (Argon or Nitrogen) 1. During workup, isolate the intermediate via rapid aqueous extraction with ice-cold brine and proceed immediately to the next step.
Q3: I have optimized temperature and stoichiometry, but the final coupling with ethylamine stalls at ~60% conversion. What is the mechanistic bottleneck?Causality & Solution: While ethylamine is a strong nucleophile, the electrophilicity of the sulfur atom in diethylsulfamoyl chloride is significantly reduced compared to standard sulfonyl chlorides. The dialkylamino group (
) is strongly electron-donating via resonance, which deactivates the sulfonyl center toward nucleophilic attack 3. To overcome this electronic deactivation, introduce a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) or gently heat the reaction to 40 °C after the initial 0 °C addition to drive the reaction to completion 2.
Q4: Is there a modern, more robust alternative to the highly reactive sulfuryl chloride route?Causality & Solution: Yes. The Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry approach is rapidly replacing the traditional chloride route 4. By using sulfuryl fluoride (
) or generating a bench-stable sulfamoyl fluoride intermediate, you create an electrophile that is highly resistant to hydrolysis but can be selectively activated by DBU or calcium triflimide. This prevents moisture degradation and completely eliminates the symmetrical byproduct issue, often boosting yields from <50% to >90% 4.
Quantitative Data: Optimization Parameters
Comparing historical methodologies with optimized and modern catalytic approaches highlights the importance of electrophile selection and addition techniques.
This protocol integrates strict stoichiometric control and catalytic intervention to maximize the yield of Diethyl(ethylsulfamoyl)amine using the traditional chloride route.
Stage 1: Synthesis of Diethylsulfamoyl Chloride
Objective: Controlled mono-substitution of sulfuryl chloride to prevent symmetrical byproduct formation.
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and argon inlet.
Causality: Sulfamoyl chlorides are highly hygroscopic; ambient moisture leads to rapid hydrolysis into unreactive sulfonic acids.
Electrophile Loading: Charge the flask with anhydrous DCM (50 mL) and Sulfuryl Chloride (1.05 eq). Cool strictly to 0 °C using an ice-water bath.
Inverse Addition: In a separate dry flask, dissolve Diethylamine (1.0 eq) and Pyridine (1.1 eq) in anhydrous DCM (20 mL). Transfer this to the addition funnel and add dropwise to the sulfuryl chloride over 60 minutes.
Causality: Adding the amine to an excess of the electrophile at low temperatures prevents the highly reactive intermediate from undergoing a second nucleophilic attack, which would yield the symmetrical bis(diethylamino)sulfone.
Self-Validation Check: After 2 hours, pull a 10 µL aliquot and quench in 1 mL Hexanes/EtOAc. Monitor by TLC (UV/KMnO₄ stain). The disappearance of the baseline amine and the formation of a high-Rf spot confirms conversion.
Workup: Quench with ice-cold water (50 mL). Extract with DCM (3 x 30 mL), wash with cold brine, dry over anhydrous
, and concentrate under reduced pressure at <30 °C.
Causality: Elevated temperatures during rotary evaporation will cause thermal degradation of the sulfamoyl chloride.
Stage 2: Synthesis of Diethyl(ethylsulfamoyl)amine
Objective: Overcome electronic deactivation to achieve full conversion to the unsymmetrical sulfamide.
Activation: Dissolve the crude diethylsulfamoyl chloride (1.0 eq) in anhydrous THF (40 mL) under argon and cool to 0 °C.
Catalytic Coupling: Add Ethylamine (2.0 M in THF, 1.2 eq) dropwise, followed by Triethylamine (1.5 eq) and a nucleophilic catalyst, DMAP (0.1 eq).
Causality: The electron-donating diethylamino group reduces the electrophilicity of the sulfonyl center. DMAP acts as an acyl-transfer catalyst, generating a highly reactive sulfonylpyridinium intermediate that rapidly reacts with ethylamine.
Thermal Shift: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
Self-Validation Check: Perform LC-MS analysis. The reaction is complete when the sulfamoyl chloride mass disappears and the target mass (
) dominates the chromatogram.
Isolation: Quench with saturated aqueous
(40 mL) to neutralize excess amines. Extract with Ethyl Acetate (3 x 40 mL).
Purification: Wash the combined organic layers with brine, dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution Hexanes:EtOAc) to yield the pure Diethyl(ethylsulfamoyl)amine.
optimizing reaction conditions for the synthesis of sulfonamides.
Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting & Optimization of Sulfonamide Bond Formation Last Updated: March 5, 2026 Introduction: The Stability-Reactivity Paradox Sulfonami...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Senior Application Specialist
Subject: Troubleshooting & Optimization of Sulfonamide Bond Formation
Last Updated: March 5, 2026
Introduction: The Stability-Reactivity Paradox
Sulfonamides are the backbone of medicinal chemistry, serving as the pharmacophore for antibiotics, diuretics, and anti-cancer agents. However, their synthesis often falls victim to the Stability-Reactivity Paradox : reagents reactive enough to form the S-N bond (sulfonyl chlorides) are often too unstable (hydrolysis), while stable reagents (sulfonates) are too inert.
This guide moves beyond basic textbook protocols to address the specific failure modes encountered in high-stakes drug discovery. We focus on three dominant methodologies: Nucleophilic Substitution , Pd-Catalyzed Cross-Coupling , and SuFEx (Sulfur-Fluoride Exchange) .
) with an amine is the industry standard. However, it is prone to two distinct failure modes: Hydrolysis (water outcompetes the amine) and Bis-sulfonylation (the product reacts again).
Troubleshooting Guide: The "Goldilocks" Conditions
Symptom
Diagnosis
Root Cause
Corrective Action
Low Yield / SM Recovery
Hydrolysis
Water in solvent or wet amine. degrades to sulfonic acid.
1. Use anhydrous DCM/THF. 2. Switch to biphasic Schotten-Baumann conditions (DCM/Water + )—counterintuitively, the interface protects the reagent.
Double Addition ()
Bis-sulfonylation
Amine is too nucleophilic; Base is too strong; Excess .
1. Strict 1:1 stoichiometry. 2. Switch base from TEA to Pyridine (acts as a nucleophilic catalyst and buffer). 3. Bulky base (DIPEA) to sterically hinder the second attack.
Dark/Tar Formation
Side Reactions
Pyridine reacting with to form reactive colors/tars.
1. Add last at 0°C. 2. Use catalytic DMAP (5 mol%) with a stoichiometric inorganic base ().
Visual Logic: Troubleshooting The Chloride Pathway
Figure 1: Decision tree for diagnosing failure modes in classical sulfonyl chloride coupling.
When the amine is electron-deficient (e.g., anilines, heterocycles) or the electrophile is an aryl halide (not a sulfonyl chloride), classical methods fail. The Buchwald-Hartwig Sulfonamidation is the solution, but it requires precise ligand selection.
Critical Parameters for Catalysis
The Catalyst: Pre-catalysts (e.g., XPhos Pd G3/G4 ) are superior to in-situ generation (
+ Ligand) because they ensure a defined 1:1 Pd:Ligand ratio and prevent the formation of inactive palladium black.
The Base:
Standard:
(Mild, good for functional group tolerance).
Challenging Substrates:
or (Stronger, drives difficult couplings).
The Ligand (The "Make or Break" Variable):
Substrate Class
Recommended Ligand
Mechanistic Rationale
Primary Sulfonamides + Aryl Halides
tBuBrettPhos
Bulky, electron-rich ligand prevents catalyst poisoning by the sulfonamide nitrogen.
Hindered Anilines
XPhos
Biaryl backbone provides steric bulk to facilitate reductive elimination.
General / "First Pass"
BrettPhos
Excellent balance of stability and reactivity for C-N bond formation.
Protocol: Pd-Catalyzed Coupling of Sulfonamide with Aryl Bromide
Mechanism: DBU acts as a nucleophilic catalyst, attacking the sulfur center to form a sulfonyl-amidinium intermediate, which then transfers the sulfonyl group to the amine.
Figure 2: The SuFEx activation pathway utilizing DBU as a nucleophilic catalyst.
Module 4: Purification Strategy (The pKa Switch)
Sulfonamides are weak acids (
). This property is the key to effortless purification without chromatography.
The "Acid-Base Swing" Protocol:
Reaction Mixture: Basic (Product is deprotonated:
).
Workup Step 1: Dilute with water. The salt is soluble; organic impurities (unreacted chloride, bis-sulfonamide) are not. Wash with EtOAc.
Workup Step 2: Acidify the aqueous layer to pH ~4-5 using 1M HCl.
Result: The sulfonamide becomes neutral (
) and precipitates out of the water.
Final Step: Filter the solid.[2] Purity often >95%.
Frequently Asked Questions (FAQs)
Q: My sulfonyl chloride is a solid but smells like acid. Is it bad?A: Yes. The smell of HCl indicates hydrolysis. Fix: Recrystallize from dry toluene or hexane before use. If it's a liquid, distill under vacuum. Using degraded reagent guarantees low yields.
Q: I cannot get the Pd-coupling to work with an Aryl Iodide.A: Aryl Iodides can be problematic in Buchwald couplings because the released Iodide ion (
) can poison the Pd catalyst by forming stable Pd-I species.[3] Fix: Switch to the Aryl Bromide or add a silver salt () to scavenge the iodide.
Q: Can I synthesize sulfonamides in water?A: Yes. For Schotten-Baumann conditions, dissolve the amine in water (with
) and add the sulfonyl chloride (dissolved in a minimal amount of acetone or THF) dropwise. The reaction is faster than hydrolysis due to the "interface effect."
References
Buchwald-Hartwig Sulfonamidation
Title: Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfon
how to prevent the formation of secondary amines during nitrile hydrogenation.
Topic: Prevention of Secondary Amine Formation in Nitrile Hydrogenation Ticket ID: NIT-HYD-001 Status: Open for Resolution The Core Problem: Why Secondary Amines Form Root Cause Analysis: The formation of secondary amine...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Prevention of Secondary Amine Formation in Nitrile Hydrogenation
Ticket ID: NIT-HYD-001
Status: Open for Resolution
The Core Problem: Why Secondary Amines Form
Root Cause Analysis:
The formation of secondary amines during nitrile hydrogenation is not a random side reaction; it is a chemically logical consequence of the reaction intermediates known as the von Braun mechanism .
The critical failure point is the Imine Intermediate (
Step 2: The imine reduces to the desired primary amine (
).
The Error: The newly formed primary amine is a nucleophile. It attacks the electrophilic imine still present in the solution, forming a secondary imine (Schiff base), which then hydrogenates into a secondary amine.
Visualizing the Reaction Network
The following diagram maps the competing pathways. To maximize primary amine yield, you must block the "Condensation Path" (Red).
Figure 1: The von Braun reaction network. The red path represents the condensation of the product with the intermediate, leading to secondary amines.
Troubleshooting & Protocols
Select the protocol that best fits your substrate's stability and your available equipment.
Protocol A: The Ammonia Shield (Standard Industry Method)
Best For: Stable aliphatic and aromatic nitriles.
Mechanism: By flooding the system with excess ammonia (
), you shift the equilibrium of the condensation step backward (Le Chatelier’s Principle), preventing the primary amine from attacking the imine.
Recommended Catalyst: Raney® Cobalt (Preferred) or Raney® Nickel.
Note: Raney Cobalt is intrinsically more selective for primary amines than Nickel.
Step-by-Step Workflow:
Solvent Prep: Saturate Methanol or Ethanol with anhydrous ammonia gas. Alternatively, use commercial 7N
in MeOH.
Loading: Load the autoclave with Raney Cobalt (5-10 wt% loading relative to substrate).
Additives: Add the nitrile substrate. Add the ammonia-saturated solvent.
Target Ratio: Minimum 2-5 molar equivalents of
relative to the nitrile.
Reaction: Pressurize to 20-50 bar (300-700 psi)
. Heat to 80-100°C.
Monitoring: Monitor
uptake. Stop immediately upon cessation to prevent over-reduction.
Protocol B: The Acidic Trap (The "Proton Cage")
Best For: Substrates sensitive to basic conditions or when using Noble Metals (Pd, Pt).
Mechanism: In acidic media, the newly formed primary amine is immediately protonated to form an ammonium salt (
). The ammonium ion is not nucleophilic and cannot attack the imine intermediate.
Recommended Catalyst: 5% Pd/C or PtO2 (Adam’s Catalyst).
Step-by-Step Workflow:
Solvent System: Use Acetic Acid (glacial) or Ethanol with 1.1 equivalents of concentrated HCl or
.
Warning: Chloride ions can poison certain catalysts;
is often safer for Pd activity.
Loading: Add 5-10 wt% Pd/C.
Reaction: Run at room temperature to 50°C under 3-5 bar (45-75 psi)
.
Work-up: The product will be the amine salt. Basify the mixture (e.g., with NaOH) during work-up to liberate the free amine.
Protocol C: The Acyl Trap (Reductive Acetylation)
Best For: When the primary amine is an intermediate for an amide, or if the amine is extremely unstable.
Mechanism: The primary amine reacts with an anhydride faster than it reacts with the imine.
Step-by-Step Workflow:
Solvent: Acetic Anhydride (excess).
Catalyst: Raney Nickel or PtO2.
Reaction: Hydrogenate at 25-50°C.
Result: The product is the N-acetyl amine (
). You must hydrolyze this if you want the free amine.
Decision Matrix: Which Method to Choose?
Use this logic flow to determine the safest starting point for your experiment.
Figure 2: Strategic decision tree for selecting the hydrogenation protocol based on substrate functional group compatibility.
Comparative Data Summary
Feature
Ammonia Method (Raney Co/Ni)
Acidic Method (Pd/Pt)
Acetic Anhydride Method
Selectivity (1° Amine)
High (>90%)
Very High (>95%)
High (as Amide)
Reaction Rate
Moderate
Fast
Fast
Pressure Req
High (20-100 bar)
Low (1-5 bar)
Low/Moderate
Key Risk
Catalyst pyrophoricity
Catalyst poisoning (Halides)
Hydrolysis step required
Substrate Scope
Base-stable compounds
Acid-stable compounds
Amide-stable compounds
Frequently Asked Questions (FAQ)
Q: Why is Raney Cobalt preferred over Raney Nickel for primary amines?A: While both are effective, Raney Cobalt has a lower intrinsic activity for the condensation reaction (Schiff base formation) compared to Nickel. Consequently, Cobalt often requires less ammonia and lower pressures to achieve the same selectivity for primary amines.
Q: Can I use heterogeneous Pd/C with ammonia?A: Generally, no . Ammonia tends to inhibit the activity of Palladium catalysts significantly in nitrile reduction. If you must use Pd/C, the acidic method is far superior.
Q: My reaction stalls at 50% conversion. What is happening?A: This is often due to "poisoning" by the amine product itself or the formation of inhibitory oligomers on the catalyst surface.
Fix: Increase hydrogen pressure or temperature.
Fix: If using the Acidic Method, ensure you have enough acid to fully protonate all expected amine product (stoichiometric + 10%).
References
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.[3] (The foundational text on hydrogenation selectivity).
Kukula, P., et al. (2004).[4] Chemoselective Hydrogenation of
Technical Support Center: Overcoming Challenges in Aliphatic Amine Purification
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are frustrated by the isolation of aliphatic amines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are frustrated by the isolation of aliphatic amines. These compounds are notorious for streaking, tailing, and irreversible adsorption during standard column chromatography.
This guide abandons generic advice in favor of mechanistic insights and self-validating protocols. By understanding the chemical causality behind why amines fail on silica, you can design robust, reproducible purification workflows.
Workflow for selecting the optimal chromatography strategy for aliphatic amines.
Part 1: The Mechanistic Root Cause of Amine Streaking
Before troubleshooting, we must understand the causality of the failure. Standard silica gel (SiO₂) is densely populated with surface silanol groups (Si-OH). These silanols are weakly acidic, possessing a pKa of approximately 4.5 to 5.5. Conversely, aliphatic amines are highly basic, with conjugate acid pKa values typically ranging from 9 to 11.
When an aliphatic amine enters a standard silica column, an immediate acid-base reaction occurs, forming a strongly retained ion pair (Si-O⁻ ⁺HNR₃)[1]. This ionic interaction is orders of magnitude stronger than the reversible dipole-dipole interactions required for effective normal-phase separation. Consequently, the amine is retained too strongly, leading to broad, streaking peaks that contaminate multiple fractions, or in severe cases, irreversible chemisorption where the compound never elutes[1].
Part 2: Troubleshooting Guides & FAQs
Q1: I ran my aliphatic amine on a standard hexane/ethyl acetate gradient, and it streaked across 15 fractions. How do I fix this?A: You must "deactivate" the acidic silanol groups. The most reliable method is adding a sacrificial basic modifier to your mobile phase. Triethylamine (TEA) at 0.5–2% (v/v) or ammonium hydroxide (NH₄OH) at 1–10% in your polar solvent (e.g., Methanol/DCM) are the industry standards[1][2]. The modifier competitively binds to the acidic silanol sites, neutralizing them so your target amine can partition normally based on its inherent polarity[1].
Q2: I used TEA, but now I can't remove it from my final product. What are my alternatives?A: TEA has a boiling point of 89°C and often forms salts that are difficult to remove under high vacuum. If TEA removal is a bottleneck, you must switch your stationary phase:
Amine-Bonded Silica (NH₂-Silica): The silica surface is covalently functionalized with aminopropyl groups. It behaves like normal-phase silica but possesses an inherently basic character, completely eliminating the need for TEA or ammonia[3].
Basic Alumina: This is aluminum oxide treated to maintain a basic surface. It is excellent for high-pKa nitrogen-containing heterocycles and aliphatic amines, preventing tailing without the need for any mobile phase modifiers[4].
Q3: My amine is highly polar and water-soluble. Normal phase isn't working even with modifiers. What should I do?A: Transition to Preparative Reverse-Phase (RP) Chromatography (C18). For basic compounds, use a buffered aqueous mobile phase (e.g., 100 mM ammonium acetate) mixed with methanol or acetonitrile[5]. Controlling the pH ensures the amine remains in a single ionization state, preventing peak broadening and unpredictable retention times[5].
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Silica Gel Deactivation and Purification using TEA
Objective: Purify a moderately polar aliphatic amine while preventing chemisorption.
Eluent Preparation: Prepare your desired mobile phase (e.g., 50% Ethyl Acetate in Hexanes). Add exactly 1% (v/v) Triethylamine (TEA)[1].
Causality Check: Ensure TEA is freshly distilled. Oxidized TEA introduces polar impurities that will co-elute with your product.
Column Packing (Slurry Method): Slurry the silica gel in the TEA-modified eluent. Pack the column and flush with at least 2–3 column volumes (CV) of the modified eluent[1].
Self-Validation Step: Collect a few drops of the eluent exiting the column and spot it on pH paper. If the pH is neutral or acidic, the silanol groups are still consuming the TEA. Continue flushing until the exiting eluent tests basic (pH > 8). This validates that the column is saturated and safe for your sample.
Sample Loading: Dissolve the crude amine in the minimum amount of modified eluent. If the sample is insoluble, use a dry-loading technique by adsorbing it onto Celite (do not use silica for dry-loading amines, to prevent pre-column irreversible binding).
Elution: Run the column normally, collecting fractions.
Post-Purification: To remove residual TEA, concentrate the fractions, dissolve the residue in a volatile solvent like DCM, and wash with saturated aqueous NaHCO₃, or place under high vacuum (0.1 Torr) for 12 hours.
Protocol B: TLC Visualization of Aliphatic Amines
Objective: Accurately track aliphatic amines, which often lack UV chromophores.
Stain Selection: Use Ninhydrin stain (highly specific for primary and secondary amines) or Iodine vapor (a reversible, general-purpose stain for electron-rich compounds)[6].
Execution (Ninhydrin): Dip the developed and dried TLC plate into the Ninhydrin solution.
Development & Validation: Heat the plate gently with a heat gun until pink/purple spots appear.
Self-Validation Step: Run a co-spot of your crude mixture alongside a known primary amine standard (e.g., benzylamine). If the standard stains bright pink with Ninhydrin but your product spot does not, you can immediately deduce your product is likely a tertiary amine (which does not react with Ninhydrin) or has undergone unexpected reactivity (e.g., amide formation)[6].
Part 4: Quantitative Data Presentation
Table: Comparison of Modifiers and Stationary Phases for Amine Purification
Strategy
Modifier / Phase
Optimal Concentration / pH
Mechanism of Action
Primary Advantage
Limitation
Basic Modifier
Triethylamine (TEA)
0.5% - 2.0% (v/v)
Competitively binds acidic silanol sites
Cost-effective, sharpens peaks
Difficult to remove post-purification
Basic Modifier
Ammonium Hydroxide
1% - 10% in MeOH/DCM
Neutralizes silica surface
Better for highly polar amines
Strong odor, requires highly polar solvent
Stationary Phase
Amine-Bonded Silica
N/A
Inherently basic surface prevents ionic binding
No modifiers needed, reusable
Higher upfront cost than bare silica
Stationary Phase
Basic Alumina
N/A
Basic aluminum oxide surface
Excellent for high-pKa heterocycles
Lower loading capacity than silica
Reverse Phase
C18 + Ammonium Acetate
100 mM, pH 7.0 - 9.0
Hydrophobic partitioning of unionized amine
Ideal for water-soluble amines
Requires lyophilization to remove water
Part 5: References
University of Rochester. "Solvent Systems for Flash Column Chromatography - Not Voodoo X." Not Voodoo. Available at: [Link]
Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Application Notes. Available at: [Link]
Biotage. "Successful flash chromatography." Biotage Whitepapers. Available at:[Link]
Teledyne ISCO. "RediSep basic alumina column Purification of high pKa compounds." Teledyne ISCO Application Notes. Available at: [Link]
Reddit r/chemistry. "How do I monitor this reaction and do column chromatography on the product?" Reddit. Available at: [Link]
Technical Support Center: Enhancing the Stability of Sulfamoyl Compounds in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical insights into managing and improving the stability of sulfamo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical insights into managing and improving the stability of sulfamoyl-containing compounds in aqueous environments. Drawing from established principles and field-proven methodologies, we will explore the common challenges, troubleshooting strategies, and robust protocols to ensure the integrity of your molecules during experimentation and formulation.
Section 1: Frequently Asked Questions (FAQs) on Sulfamoyl Compound Stability
This section addresses high-level questions frequently encountered by researchers working with sulfamoyl derivatives.
Q1: What are the primary degradation pathways for sulfamoyl compounds in aqueous solutions?
A1: The stability of a sulfamoyl compound is intrinsically linked to its chemical structure and the surrounding environment. The primary degradation pathways observed in aqueous media are:
Hydrolysis: This is the most common degradation route, involving the cleavage of the sulfur-nitrogen (S-N) bond or a sulfur-carbon (S-C) bond.[1][2] This reaction is highly influenced by pH.
Oxidation: The sulfur atom in the sulfamoyl group is susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions.[1][3] For instance, the sulfide linkage in the drug famotidine is readily oxidized to a sulfoxide.[1]
Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[3] Photolytic degradation can lead to complex molecular rearrangements and cleavage of heterocyclic rings, if present in the molecule.[1]
Q2: What are the most critical factors influencing the stability of these compounds?
A2: Several environmental and structural factors can significantly impact the stability of sulfamoyl compounds. The most critical are:
pH of the Solution: This is arguably the most dominant factor. Sulfonamides, a major class of sulfamoyl compounds, are generally more susceptible to degradation under acidic conditions and tend to be more stable in neutral to alkaline media.[3][4]
Temperature: As with most chemical reactions, an increase in temperature typically accelerates the rate of degradation.[5][6][7]
Molecular Structure: The electronic properties of the molecule play a crucial role. For example, sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups are often more susceptible to nucleophilic attack and subsequent degradation.[3][8]
Presence of Excipients and Buffers: Components in a formulation can interact with the sulfamoyl compound. The choice of buffer is critical, as its components can catalyze degradation or react with the compound.
Exposure to Light and Oxygen: These environmental factors can initiate and propagate photolytic and oxidative degradation pathways, respectively.[3][7]
Q3: Can you elaborate on how pH specifically affects the stability of the sulfamoyl group?
A3: The effect of pH is tied to the ionization state of the molecule. The sulfamoyl group (-SO₂NHR) has an acidic proton on the nitrogen, and its pKa determines the pH at which the molecule exists in its neutral or anionic form.
Under Acidic Conditions (Low pH): Many sulfamoyl compounds are more vulnerable to hydrolysis at low pH.[3][4] For example, a study on various sulfonamides showed that five out of eight tested compounds degraded effectively at pH 2.0, while remaining stable at pH levels of 4.0 and above.[4] In acidic media, the primary site of hydrolysis for a drug like famotidine is the sulfamoyl group.[1]
Under Neutral to Alkaline Conditions (Higher pH): Stability generally increases in neutral to alkaline solutions.[3] At a pH above the pKa of the sulfonamide proton, the compound exists predominantly in its anionic form. This anionic state is less susceptible to hydrolysis compared to its neutral counterpart.[3] A study of 12 sulfonamides found all were hydrolytically stable at pH 9.0.[9]
Q4: How does the chemical structure of a compound influence its aqueous stability?
A4: The inherent stability of a sulfamoyl compound is significantly dictated by its molecular architecture. The key principle is that substituents can modulate the electron density around the sulfonyl group, affecting its susceptibility to cleavage.
Electron-Withdrawing Groups (EWGs): When attached to an aromatic ring adjacent to the sulfonyl group, EWGs (e.g., nitro, cyano groups) pull electron density away from the sulfur atom. This makes the sulfur more electrophilic and thus more vulnerable to nucleophilic attack by water or hydroxide ions, accelerating hydrolysis.[3]
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., methoxy, alkyl groups) increase the electron density at the sulfur atom, which can make the sulfonamide bond more resistant to cleavage.[3]
Steric Hindrance: Bulky groups near the sulfamoyl moiety can physically block the approach of a nucleophile (like water), thereby sterically hindering hydrolysis and increasing the compound's stability.
Q5: What is a "stability-indicating method," and why is it essential for my experiments?
A5: A stability-indicating method is an analytical procedure, typically HPLC, that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.[3] It is crucial because:
It ensures specificity: The method must be able to separate the parent compound from all potential degradation products without interference. This is the only way to be certain that a decrease in the parent peak area is due to degradation and not an analytical artifact.[10]
It provides accurate quantification: It allows for the precise measurement of the remaining intact drug, which is essential for determining shelf-life and degradation kinetics.
It helps in understanding degradation pathways: By separating and allowing for the potential identification of degradants, the method helps to elucidate how the molecule breaks down.[11][12]
Forced degradation studies are a regulatory requirement and a fundamental tool used to develop and validate such a method.[11][13]
Section 2: Troubleshooting Guides for Common Stability Issues
This section provides a structured, question-and-answer approach to resolving specific experimental challenges.
Problem: My sulfamoyl compound is rapidly degrading in my aqueous formulation. How do I systematically diagnose the cause?
Answer: Rapid degradation points to a significant instability that must be methodically investigated. The following workflow will help you pinpoint the root cause.
Caption: A systematic workflow for troubleshooting the rapid degradation of sulfamoyl compounds.
Problem: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What are they, and how do I proceed?
Answer: The appearance of new peaks is a direct indication of degradation. Identifying these degradants is key to understanding the stability profile of your molecule.
Confirm They Are Degradants: First, analyze a placebo (formulation without the active compound) that has undergone the same stress conditions.[10] This will rule out peaks originating from excipient degradation. Also, check your unstressed control sample (Time 0) to ensure the peaks are not impurities from the initial material.
Characterize the Peaks: The primary goal is to identify the structures of the degradation products.
Mass Spectrometry (LC-MS): This is the most powerful tool. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the new peaks. This data provides the molecular weight of the degradants, offering immediate clues to the chemical transformation (e.g., addition of an oxygen atom suggests oxidation; cleavage of a bond results in a lower molecular weight fragment).
PDA Detector: A photodiode array (PDA) detector can provide the UV-Vis spectrum of each peak.[3] If a degradant peak has a significantly different spectrum from the parent compound, it suggests a modification to the chromophore, which is a key piece of structural information.
Relate to Degradation Pathways: Based on the characterization, propose likely degradation pathways. For sulfamoyl compounds, common transformations include:
Hydrolysis Products: Look for peaks corresponding to the sulfonic acid and the free amine resulting from S-N bond cleavage.[4] For example, the degradation of many sulfonamide antibiotics yields sulfanilic acid.[4]
Oxidation Products: An increase in mass by 16 Da often corresponds to the formation of an N-oxide or a hydroxylated derivative.
Photodegradation Products: These can be complex, often involving ring opening or rearrangements.
Problem: How do I design a robust forced degradation study for a novel sulfamoyl compound?
Answer: A well-designed forced degradation (or stress testing) study is fundamental to understanding your molecule's intrinsic stability.[11][13] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged without completely destroying the sample.
Key Stress Conditions for a Forced Degradation Study
Stress Condition
Typical Protocol
Rationale & Causality
Acid Hydrolysis
Dissolve the compound in 0.1 M to 1 M HCl.[3] Incubate at room temperature or heat (e.g., 60-80°C) for several hours.[1][3]
Simulates acidic environments (e.g., gastric fluid) and probes susceptibility to acid-catalyzed S-N bond cleavage, which is a common liability for sulfonamides.[3][4]
Base Hydrolysis
Dissolve the compound in 0.1 M to 1 M NaOH.[3] Use similar temperature and time conditions as acid hydrolysis.[1][3]
Evaluates stability in alkaline conditions. While often more stable, some sulfamoyl compounds can undergo base-catalyzed hydrolysis. The anionic form is generally less reactive.[3]
Oxidation
Dissolve the compound in a 3-30% solution of hydrogen peroxide (H₂O₂).[3] Typically run at room temperature.
Tests the molecule's susceptibility to oxidative degradation, a pathway relevant to formulation with oxidative excipients or exposure to atmospheric oxygen.
Thermal Degradation
Expose the solid compound to dry heat (e.g., 60-100°C).[3] For solutions, heat a solution of the compound in a suitable solvent.
Assesses the intrinsic thermal stability of the molecule. This data is critical for determining appropriate manufacturing and storage temperatures.
Photodegradation
Expose a solution of the compound to a controlled light source that provides both UV and visible output (as per ICH Q1B guidelines). A dark control (wrapped in foil) must be run in parallel.[1]
Determines if the compound is light-sensitive. Photostability is crucial for packaging decisions and handling procedures.
Note: All samples, after stressing, should be neutralized (if treated with acid or base) and diluted to an appropriate concentration before analysis by a stability-indicating HPLC method.[3]
Section 3: Standardized Experimental Protocols
These protocols provide detailed, step-by-step methodologies for core stability-assessment experiments.
Protocol 1: General Forced Degradation Study
Objective: To generate potential degradation products of a sulfamoyl compound under various stress conditions to assess its intrinsic stability and to facilitate the development of a stability-indicating analytical method.
Stock Solution Preparation: Prepare a stock solution of the sulfamoyl compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:Water).
Acid Hydrolysis:
a. Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl.
b. Incubate at 60°C for 8 hours. Withdraw samples at intermediate time points (e.g., 2, 4, 8 hours).
c. Before analysis, neutralize the sample with an equivalent amount of 0.2 M NaOH.
Base Hydrolysis:
a. Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH.
b. Incubate at 60°C for 4 hours. Withdraw samples at intermediate time points.
c. Neutralize the sample with an equivalent amount of 0.2 M HCl before analysis.
Oxidative Degradation:
a. Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
b. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation (in solution):
a. Heat 1 mL of the stock solution at 80°C for 24 hours.
Photodegradation:
a. Place two vials of the stock solution in a photostability chamber.
b. Wrap one vial completely in aluminum foil to serve as the dark control.
c. Expose according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Control Sample: Keep a sample of the stock solution at 2-8°C, protected from light.
Analysis: Dilute all stressed samples and the control sample to a target concentration (e.g., 50 µg/mL) and analyze using a suitable HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a reverse-phase HPLC method capable of separating the parent sulfamoyl compound from all process impurities and degradation products generated during forced degradation.
Instrumentation & Conditions:
HPLC System: An HPLC with a PDA or multi-wavelength UV detector is ideal.[3]
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[1]
Mobile Phase:
A: Aqueous buffer (e.g., 20 mM phosphate buffer or 0.1% formic acid in water). The pH should be chosen to ensure good peak shape.
B: Organic solvent (e.g., Acetonitrile or Methanol).
Column Temperature: Maintained at a constant temperature, e.g., 30°C, for reproducibility.[3]
Detection Wavelength: Monitor at the absorbance maximum (λmax) of the parent compound. A PDA detector is advantageous as it can monitor a wide range of wavelengths simultaneously.[3]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Ticket Topic: Sulfonamide Synthesis Optimization & Troubleshooting
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reactivity Landscape
Sulfonamide bond formation is a cornerstone of medicinal chemistry, yet the reaction between sulfonyl chlorides (
) and amines () is frequently underestimated. It is not merely a mixing exercise; it is a kinetic competition between nucleophilic substitution, hydrolysis, and bis-sulfonylation.
The Mechanistic Competition
To control the reaction, you must visualize the competing pathways. The sulfonyl sulfur is a hard electrophile. The reaction does not proceed via a planar intermediate (like carbonyls) but through a concerted
-like transition state or a trigonal bipyramidal intermediate.
Key Reactivity Drivers:
Nucleophilicity: The amine must outcompete water (hydrolysis).
Basicity: The base must neutralize the generated HCl to prevent amine protonation (which kills nucleophilicity) but must not be strong enough to deprotonate the product sulfonamide (leading to bis-sulfonylation).
Catalysis: DMAP (4-Dimethylaminopyridine) acts as a "sulfonyl transfer agent," forming a highly reactive
-sulfonylpyridinium salt that accelerates the reaction with sterically hindered amines.
Visualizing the Reaction Pathways
Caption: Figure 1. Kinetic competition in sulfonylation. The green path represents the desired transformation. Red paths indicate failure modes: hydrolysis (moisture) and bis-sulfonylation (excess reagent/base).
Protocol Optimization Matrix
Do not use a "one-size-fits-all" approach. Select your conditions based on your substrate's profile.
Parameter
Standard Anhydrous
Schotten-Baumann (Biphasic)
Catalytic (DMAP)
Best For
General discovery chemistry; moisture-sensitive sulfonyl chlorides.
Requires dry solvents; salt precipitation can clog stirring.
Hydrolysis is faster; requires phase transfer catalyst (optional).
Removal of DMAP/Pyridine can be difficult; racemization risk.
Troubleshooting Guide (FAQ)
Module A: Reactivity & Yield Issues
Q: My reaction is sluggish. I see starting material after 24 hours. Should I heat it?A:Proceed with caution. Heating sulfonyl chlorides often accelerates hydrolysis (reaction with trace moisture) faster than it accelerates sulfonylation.
Diagnosis: Check the electronics of your amine. If it is an electron-poor aniline or sterically hindered, the nucleophilic attack is the rate-limiting step.
Solution:
Concentration: Run the reaction at high concentration (
) to favor intermolecular reaction over hydrolysis.
Catalysis: Add 10 mol% DMAP . DMAP forms a reactive
-sulfonylpyridinium intermediate that is roughly times more reactive than the free chloride.
Solvent Switch: Switch to Pyridine as the solvent. It acts as both base and catalyst.[3][4]
Q: I am getting low yields due to hydrolysis, even in "dry" DCM.A: Sulfonyl chlorides are notoriously hygroscopic.
Immediate Fix: Switch to Schotten-Baumann conditions (Biphasic EtOAc/Sat.
).
Why? Paradoxically, adding water can save the reaction. The sulfonyl chloride stays in the organic phase, while the amine (as a free base) reacts at the interface. The aqueous base instantly neutralizes the HCl, preventing the amine from becoming the unreactive hydrochloride salt. The hydrolysis rate is often slower than the interfacial reaction rate.
Module B: Impurity Management (Bis-Sulfonylation)
Q: I am reacting a primary amine, but I keep forming the bis-sulfonamide
. How do I stop this?A: This occurs because the mono-sulfonamide product () is acidic enough to be deprotonated by the base you are using, creating a sulfonamide anion that is more nucleophilic than your starting amine.
Troubleshooting Protocol:
Stoichiometry: Strictly limit the sulfonyl chloride to 0.95 - 1.0 equivalents . Never use excess.
Base Choice: Switch to a weaker, inorganic base (e.g.,
in a biphasic system). It is strong enough to neutralize HCl but too weak to deprotonate the sulfonamide product.
Addition Order: Add the sulfonyl chloride dropwise to the amine solution. This ensures the amine is always in local excess, statistically favoring mono-substitution.
Module C: Workup & Purification
Q: I have excess sulfonyl chloride left over. How do I remove it without chromatography?A: Unreacted sulfonyl chlorides are potential genotoxic impurities (PGIs) and must be quenched.
The "Scavenger" Method:
Add a nucleophilic scavenger like N,N-dimethyl-1,3-propanediamine (DMAPA) (0.2 - 0.5 eq) to the reaction mixture.
Stir for 30 mins. The scavenger reacts with the sulfonyl chloride to form a highly polar, basic sulfonamide.
Acid Wash: Wash the organic layer with dilute HCl (1M). The scavenger-sulfonamide (now protonated) will partition into the aqueous layer, leaving your pure product in the organic phase.
Troubleshooting Decision Tree
Use this logic flow to diagnose reaction failures in real-time.
Caption: Figure 2. Rapid diagnostic logic for sulfonylation failures.
References & Authoritative Sources
Mechanistic Insight & DMAP Catalysis:
Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[5]
Source: Beilstein Journal of Organic Chemistry (2017).[5]
Reductive Amination Technical Support Center: Preventing Imine Hydrolysis
Welcome to the Technical Support Center for Reductive Amination. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, direct carbonyl reduction, or complex reaction mixtures....
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Reductive Amination. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, direct carbonyl reduction, or complex reaction mixtures. In 90% of these cases, the root cause is the premature hydrolysis of the imine or iminium intermediate .
Reductive amination is fundamentally a race between kinetics and thermodynamics. You are trying to reduce a transient imine species before the water generated during its formation forces the equilibrium back to the starting materials. This guide is designed to help you understand the causality behind these failures and implement self-validating protocols to ensure robust carbon-nitrogen bond formation.
Kinetic vs. thermodynamic pathways highlighting the imine hydrolysis failure mode.
Troubleshooting Guide & FAQs
Q1: Why does my imine intermediate hydrolyze before reduction, and how do I shift the equilibrium?A: Imine formation is a reversible condensation reaction that releases one equivalent of water[1]. According to Le Chatelier’s principle, as water accumulates in the reaction mixture, it drives the equilibrium backward, hydrolyzing the imine back into the starting carbonyl and amine. To prevent this, you must introduce a thermodynamic sink. Physical scavengers like 3Å or 4Å molecular sieves trap water inside their aluminosilicate pores[2]. Alternatively, chemical dehydrating agents like magnesium sulfate (
) or titanium(IV) isopropoxide () irreversibly react with or sequester the water, locking the intermediate in its imine form[3].
Q2: When should I use a direct (one-pot) versus an indirect (stepwise) reductive amination?A: The choice depends entirely on the nucleophilicity of your amine and the electrophilicity of your carbonyl.
Direct Amination: Use this when imine formation is rapid (e.g., aliphatic amines with aldehydes). The reducing agent must be selective enough to wait for the iminium ion to form without reducing the starting carbonyl[4].
Indirect Amination: Required for weakly basic amines (e.g., anilines, sterically hindered amines). Because imine formation is slow, a one-pot approach will result in the reducing agent destroying your starting carbonyl. You must force the imine to form completely using a water scavenger, and only then introduce the reductant[4].
Q3: Why is Sodium Triacetoxyborohydride (
) preferred over Sodium Borohydride () or Sodium Cyanoborohydride ()?A: It comes down to electronic tuning. is highly nucleophilic and will indiscriminately reduce your starting aldehyde or ketone before the amine can even attack. is highly effective and operates well at pH 6-8, but it generates highly toxic hydrogen cyanide gas upon aqueous workup[5]. (STAB) hits the "Goldilocks" zone: the three electron-withdrawing acetate groups pull electron density away from the boron-hydrogen bond, drastically lowering its nucleophilicity. It is mild enough to ignore unreacted carbonyls but reactive enough to rapidly reduce the highly electrophilic iminium ion[4].
Q4: I am working with a highly sterically hindered ketone. Molecular sieves aren't working. What is the next step?A: Switch to Titanium(IV) isopropoxide (
). Hindered substrates suffer from extremely slow kinetics. acts as a dual-threat reagent: it is a strong Lewis acid that coordinates to the carbonyl oxygen, drastically increasing its electrophilicity to force the amine addition. Simultaneously, it acts as a stoichiometric water scavenger, reacting with the expelled water to form insoluble titanium dioxide () and isopropanol[3].
Decision matrix for selecting direct vs. indirect reductive amination.
Quantitative Data & Reagent Selection
Table 1: Comparison of Reducing Agents in Reductive Amination
Reducing Agent
Optimal pH
Selectivity Profile
Toxicity / Operational Notes
(STAB)
4.0 - 5.0
High (Iminium > Carbonyl)
Low toxicity. Best in 1,2-Dichloroethane (DCE). Fails with some hindered ketones[4].
6.0 - 8.0
High (Iminium > Carbonyl)
High toxicity. Generates HCN gas in acid. Excellent for indirect aminations[2].
> 8.0
Low (Reduces Carbonyls directly)
Low toxicity. Only use in indirect aminations after the imine is fully pre-formed[4].
Table 2: Water Scavengers / Dehydrating Agents
Dehydrating Agent
Mechanism of Action
Best Use Case
Molecular Sieves (3Å/4Å)
Physical entrapment of
General aliphatic amines. Must be flame-dried prior to use[2].
/
Chemical hydration (forms clathrates)
Mild indirect aminations. Easy to filter out post-reaction.
Lewis acid activation + irreversible hydrolysis
Sterically hindered ketones or electron-deficient anilines[3].
Step-by-Step Methodologies
Protocol 1: Direct Reductive Amination using
This protocol is optimized for standard aliphatic amines and aldehydes/unhindered ketones.
Solvent Preparation: Dissolve the carbonyl compound (1.0 eq) and the amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
Causality: DCE is prioritized over THF because it provides optimal solubility for STAB and maintains a slightly higher dielectric constant, which stabilizes the polar iminium transition state[4].
Acid Catalysis (Ketones Only): If the substrate is a ketone, add glacial acetic acid (1.0 eq).
Causality: Ketones are less electrophilic than aldehydes. Acetic acid protonates the carbonyl oxygen, lowering the LUMO and accelerating nucleophilic attack[4]. Aldehydes generally do not require this.
Reduction: Add
(1.4 to 2.0 eq) portion-wise over 10 minutes to manage any mild exotherm.
Self-Validating Monitoring: Stir at room temperature under
. Monitor via TLC. The disappearance of the carbonyl spot confirms conversion. If the carbonyl persists but the amine is consumed, trace water has caused hydrolysis or dialkylation has occurred.
Quench: Carefully quench the reaction with saturated aqueous
.
Causality: This neutralizes the acetic acid and decomposes unreacted STAB, preventing post-workup side reactions and releasing the free-base amine for extraction.
Protocol 2: Indirect Reductive Amination using
This protocol is mandatory for weakly basic amines (anilines) or sterically hindered ketones where imine hydrolysis outpaces reduction.
Imine Formation: In a flame-dried flask under
, mix the carbonyl (1.0 eq), the amine (1.2 eq), and (1.5 eq). This can be done neat or in a minimal amount of anhydrous THF.
Causality:
acts as a thermodynamic trap. It forces the equilibrium forward by consuming the generated water, forming a stable titanium-imine complex[3].
Incubation: Stir at room temperature for 6 to 12 hours. A distinct color change (often deep yellow or orange) serves as a visual cue of imine/enamine formation.
Reduction: Dilute the mixture with absolute ethanol and cool to 0°C. Add
(1.0 eq) in one portion.
Causality: Because the imine is already fully formed and protected by the titanium complex, we can use the highly reactive
instead of STAB. It will rapidly reduce the C=N bond before any ambient moisture can induce hydrolysis[4].
Self-Validating Quench: Stir for 2 hours, then add water (2 mL).
Validation: The addition of water immediately hydrolyzes the titanium complex, precipitating a thick, white, insoluble
solid. If no precipitate forms, your titanium reagent was degraded by atmospheric moisture prior to use.
Workup: Filter the suspension through a pad of Celite to remove the
, wash the pad with ethyl acetate, and concentrate the filtrate to yield the amine.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions (Studylib Archive).[Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]
strategies to minimize the formation of byproducts in ethoxylation reactions.
Topic: Minimizing Byproduct Formation in Ethoxylation Reactions Role: Senior Application Scientist Status: Active Support Session Introduction Welcome to the Advanced Ethoxylation Support Center. If you are reading this,...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Byproduct Formation in Ethoxylation Reactions
Role: Senior Application Scientist
Status: Active Support Session
Introduction
Welcome to the Advanced Ethoxylation Support Center. If you are reading this, you are likely facing regulatory pressure regarding 1,4-dioxane limits (e.g., NY State S6296A, EU REACH) or performance issues related to broad molecular weight distributions (polydispersity) and PEG homopolymers .
In ethoxylation, "purity" is a function of kinetic control. The reaction of ethylene oxide (EO) is highly exothermic and kinetically aggressive. Minimizing byproducts requires shifting from a passive "mix-and-cook" approach to an active suppression of side-reaction pathways.
This guide addresses the three most critical impurity vectors:
Broad Distribution (Performance-degrading heterogeneity).
Module 1: The 1,4-Dioxane Challenge
Q: Why are my 1,4-dioxane levels spiking despite consistent temperatures?
A: If temperature is constant, the spike is likely driven by catalyst type or residence time at the terminal phase.
The Mechanism:
1,4-dioxane is primarily formed via an acid-catalyzed intramolecular chain transfer mechanism (backbiting). In the presence of Lewis acids or even standard alkaline catalysts at high temperatures, the growing ethoxylate chain curls back on itself. The terminal oxygen attacks the ether linkage two units back, ejecting a cyclic 1,4-dioxane molecule and shortening the chain.
Troubleshooting Protocol:
Switch to DMC Catalysts:
Standard Potassium Hydroxide (KOH) catalysts are prone to backbiting at temperatures >160°C. Double Metal Cyanide (DMC) catalysts (typically Zn-Co complexes) significantly reduce this pathway. Data indicates DMC can reduce dioxane formation by >50% compared to KOH under identical conditions [1].
Implement Vacuum Stripping:
1,4-dioxane is volatile. It must be stripped immediately after the digestion phase.
Target: < 5 ppm residual.
Method: Nitrogen sparge under vacuum (10–50 mbar) at 120°C.
Check Sulfation Feedstock:
If you are producing Ether Sulfates (SLES), note that sulfation is a secondary source of dioxane. However, starting with a DMC-catalyzed ethoxylate (which has lower PEG content) reduces the dioxane formation potential during sulfation [2].[4]
Visualizing the Mitigation Pathway
Figure 1: Decision logic for minimizing 1,4-dioxane formation via catalyst selection and processing.
Module 2: PEG Homopolymers & Polydispersity
Q: My GC trace shows a high "front end" peak of PEG and unreacted alcohol. How do I fix this?
A: This is a classic symptom of wet feedstock or poor catalyst selectivity .
1. The Moisture Vector (PEG Formation):
Water acts as a competing nucleophile. Since water has two protons, it reacts with EO to form PEG diols (HO-PEG-OH). These grow independently of your surfactant chains.
Rule of Thumb: Every 0.1% of water in your feed can generate up to 3-5% PEG impurities depending on the molecular weight target [3].
Action: Dehydrate starting alcohol to < 0.05% H2O (500 ppm) before catalyst addition.
2. The Distribution Vector (Polydispersity):
In KOH-catalyzed reactions, the ethoxylated adduct is often more acidic than the starting alcohol. The EO prefers to react with the already reacted chain rather than the fresh alcohol. This leaves you with:
Unreacted Alcohol (Free oil).
High-mole ethoxylates (long tails).
Broad "bell curve" distribution.
Solution: Narrow Range Ethoxylation (NRE)
Switch to Calcium/Magnesium-based catalysts or hydrophobized Layered Double Hydroxides (LDH). These catalysts adsorb the starting alcohol more strongly, forcing EO to react with unreacted alcohol first. This "peaks" the distribution [4].[5]
Data: Catalyst Performance Matrix
Feature
KOH (Conventional)
NRE Catalysts (Ca/Mg)
DMC (Zn-Co Complex)
Reaction Rate
Moderate
Moderate
Very High (ppm loading)
Distribution
Broad (High Polydispersity)
Peaked (Narrow)
Narrow / Tunable
Free Alcohol
High
Low
Low
1,4-Dioxane
High Risk (>160°C)
Moderate
Lowest Risk
PEG Formation
High (if wet)
Moderate
Low
Primary Use
Commodity Surfactants
Specialty / Low-Foam
High MW Polyols / Low Dioxane
Module 3: Operational Protocols
Standard Operating Procedure (SOP): Moisture Control
Nitrogen Sparge: Introduce N2 sparge through bottom valve to facilitate mass transfer of water.
Karl Fischer Titration: Sample every 15 mins.
Stop Condition: Water content < 0.03% .
Catalyst Addition: Only add catalyst after drying is confirmed. (Note: Some NRE catalysts are deactivated by water).
SOP: The "Cook-Down" (Digestion) Phase
To minimize residual EO and Acetaldehyde.
Feed Stop: Stop EO feed once mass target is reached.
Digestion: Maintain reaction temperature (e.g., 140°C).
Pressure Monitoring: Monitor reactor pressure. It will drop as residual EO is consumed.
Endpoint: When pressure stabilizes (slope = 0) for 15 minutes.
Vacuum Strip: Immediately apply vacuum to remove acetaldehyde (oxidation byproduct) and trace dioxane.
Module 4: Mechanism Visualization
Understanding the difference between Broad and Narrow range kinetics is vital for product design.
Figure 2: Kinetic comparison. KOH favors chain extension (broadening), while NRE favors reacting with new alcohol molecules (narrowing).
References
Ballestra Technology. Chemical Mechanism of 1,4-Dioxane Production in Alkoxylation and Sulphation.
(Verified via industry literature on DMC vs KOH selectivity).
Google Patents. WO2021171209A1 - Low 1,4-dioxane production in sulfation of an ethoxylated mixture prepared by using DMC catalyst.
Journal of Surfactants and Detergents. Narrow-range ethoxylation of fatty alcohols promoted by a zirconium alkoxide sulfate catalyst.
Industrial & Engineering Chemistry Research. Kinetics and mechanisms of fatty alcohol polyethoxylation. Narrow-range ethoxylation obtained with barium catalysts.
A Comparative Guide to Sulfamoylation: Unveiling the Advantages of N,N-Disubstituted Reagents
In the landscape of modern medicinal chemistry and drug development, the sulfamide and sulfamate moieties are of paramount importance. They are key components in a multitude of therapeutic agents, acting as crucial pharm...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern medicinal chemistry and drug development, the sulfamide and sulfamate moieties are of paramount importance. They are key components in a multitude of therapeutic agents, acting as crucial pharmacophores in antivirals, anticonvulsants, diuretics, and beyond. The synthesis of these functional groups, a process known as sulfamoylation, is therefore a cornerstone reaction in pharmaceutical research.
This guide delves into a comparative analysis of reagents used for this critical transformation. While the specific query for "Diethyl(ethylsulfamoyl)amine" does not correspond to a standard, widely-recognized reagent, it points toward a crucial class of compounds: N,N-disubstituted sulfamoylating agents. We will use the well-established and versatile reagent, N,N-Diethylsulfamoyl Chloride , as a representative of this class to illuminate its distinct advantages over traditional, often more hazardous and less selective, alternatives. Our focus will be on the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
Chapter 1: The Traditional Arsenal for Sulfamoylation
The classical methods for introducing a sulfamoyl group, while foundational, are often beset by challenges related to reagent stability, harsh reaction conditions, and lack of selectivity.
Chlorosulfonyl Isocyanate (CSI): The Reactive Powerhouse
Chlorosulfonyl isocyanate (ClSO₂NCO) is an exceptionally reactive and versatile reagent in organic synthesis.[1] Its high electrophilicity at both the carbon and sulfur centers allows it to participate in a wide range of transformations.[1][2]
Mechanism & Application: CSI is renowned for its ability to undergo [2+2] cycloadditions with alkenes to form β-lactams, which are precursors to important antibiotics.[2] It also readily reacts with alcohols and carboxylic acids.[1][3]
Drawbacks: The extreme reactivity of CSI is also its primary liability. It reacts violently with water and is highly corrosive and toxic, demanding stringent handling protocols within an efficient fume hood.[1][4] Its lack of selectivity can lead to complex product mixtures with multifunctional substrates.
Sulfur Trioxide-Amine Complexes: The Milder Approach
To tame the reactivity of sulfur trioxide, it is often complexed with amines, such as trimethylamine (Me₃N·SO₃) or pyridine. These complexes are generally solids and are significantly easier and safer to handle than free SO₃.
Advantages: This method is among the most used for sulfating alcohols and phenols due to its mildness.[5] The reactivity can be modulated by the choice of amine, offering a degree of control not seen with CSI.[6]
Limitations: These reactions often require a stoichiometric excess of the reagent, increasing costs.[5] The workup can be complicated by the need to remove the amine and its salts, and potential contamination with toxic reagents like pyridine is a significant concern, particularly in pharmaceutical synthesis.[5]
Sulfamoyl Chloride & In-Situ Generation
The most direct approach would be to use sulfamoyl chloride (H₂NSO₂Cl) itself. However, this parent compound is notoriously unstable.[7] A common workaround is the in-situ generation from more stable precursors, such as reacting an amine with sulfuryl chloride (SO₂Cl₂).[8]
Challenges: The instability of sulfamoyl chloride makes its storage and handling problematic. The in-situ approach, while avoiding the need to isolate the unstable intermediate, can suffer from side reactions. The reaction of a primary or secondary amine with sulfuryl chloride can be difficult to control, potentially leading to the formation of symmetrical sulfamides or other byproducts.[8][9]
Chapter 2: The Modern Approach: N,N-Diethylsulfamoyl Chloride
N,N-disubstituted sulfamoyl chlorides, exemplified by N,N-diethylsulfamoyl chloride ((CH₃CH₂)₂NSO₂Cl), represent a significant advancement in sulfamoylation chemistry. They offer a superior balance of reactivity, stability, and selectivity.
Enhanced Stability and Handling
The presence of the two ethyl groups on the nitrogen atom significantly increases the stability of the molecule compared to the parent sulfamoyl chloride. These reagents are typically liquids or low-melting solids that can be stored for extended periods under anhydrous conditions, offering considerable logistical advantages in a research or manufacturing setting. They are also generally less acutely hazardous than reagents like CSI.[10][11]
Controlled Reactivity and Tunable Selectivity
The diethylamino group acts as a modulating force on the electrophilicity of the sulfur center. This tempered reactivity leads to cleaner reactions and higher yields, with a reduced propensity for side reactions. This control is crucial when working with complex molecules bearing multiple nucleophilic sites. For instance, selective sulfamoylation of a primary amine in the presence of a secondary amine or an alcohol becomes more feasible.
A Gateway to Unsymmetrical Sulfamides
One of the most powerful applications of N,N-diethylsulfamoyl chloride is in the stepwise synthesis of unsymmetrical sulfamides.[8] This is a critical capability in drug discovery, where precise control over the substituents on both nitrogen atoms of the sulfamide core is necessary to optimize pharmacological properties. The diethylsulfamoyl group is first installed by reacting the sulfamoyl chloride with a primary or secondary amine. The resulting N,N-diethylsulfamide can then be further functionalized if needed, or it can be the final target molecule. This methodical approach provides a level of architectural control that is difficult to achieve with traditional one-pot methods.[8]
The choice of a sulfamoylating agent is a critical decision in a synthetic campaign. The following table provides a comparative summary to guide this choice.
Controlled synthesis of unsymmetrical sulfamides[8]
Chapter 4: Experimental Protocols
Adherence to precise, validated protocols is essential for safety and reproducibility. The following sections provide detailed, step-by-step methodologies.
Protocol 1: Synthesis of N,N-Diethylsulfamoyl Chloride
This protocol describes the preparation of the reagent from diethylamine and sulfuryl chloride.[8] The causality for using an inert atmosphere and low temperature is to prevent unwanted side reactions and to control the exothermic nature of the reaction.
Diagram: Synthesis of N,N-Diethylsulfamoyl Chloride
Caption: Workflow for the synthesis of N,N-Diethylsulfamoyl Chloride.
Triethylamine or Pyridine (optional, as a base)[8]
Flame-dried, three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.
Procedure:
Under an inert nitrogen atmosphere, dissolve diethylamine (1.0 eq) in anhydrous DCM in the reaction flask.
Cool the solution to 0 °C using an ice bath. This is critical to manage the exothermicity of the reaction.
Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution via the dropping funnel over 30-60 minutes, ensuring the temperature is maintained at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC.
Upon completion, filter the reaction mixture to remove the precipitated diethylammonium chloride salt.
Wash the filtrate sequentially with cold water and brine to remove any remaining salts.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-diethylsulfamoyl chloride. The product is often pure enough for subsequent steps but can be purified by vacuum distillation if necessary.[8]
Protocol 2: Synthesis of an Unsymmetrical Sulfamide
This protocol details the reaction of N,N-diethylsulfamoyl chloride with a primary amine to generate a specific unsymmetrical sulfamide.
Diagram: Synthesis of an Unsymmetrical Sulfamide
Caption: General workflow for the synthesis of unsymmetrical sulfamides.
In a flame-dried flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in an anhydrous solvent. The base is essential to neutralize the HCl generated during the reaction.
Cool the mixture to 0 °C in an ice bath.
Slowly add a solution of N,N-diethylsulfamoyl chloride (1.1 eq) in the same anhydrous solvent.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Once the reaction is complete, quench by adding water.
Extract the product into an organic solvent like DCM or ethyl acetate.
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain the pure unsymmetrical sulfamide.[8]
Conclusion
While traditional reagents like chlorosulfonyl isocyanate and SO₃-amine complexes have their place in the synthetic chemist's toolbox, they are often hampered by issues of safety, stability, and selectivity. The adoption of N,N-disubstituted reagents, such as N,N-diethylsulfamoyl chloride, offers a demonstrably superior platform for the controlled and efficient synthesis of sulfamides. Their enhanced stability, manageable reactivity, and suitability for the stepwise construction of complex molecules make them invaluable assets in the high-stakes environment of drug discovery and development. By understanding the underlying principles and employing robust, validated protocols, researchers can leverage these modern reagents to accelerate the synthesis of novel therapeutic agents.
References
Spectrum Chemical. (2022, January 31).
Fisher Scientific. (2007, July 27).
Thermo Fisher Scientific. (2025, September 9).
Benchchem. (2025).
ResearchGate. (2025, August 6).
Prakash, H., & Raja, K. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. PMC.
GalChimia. (2021, May 25).
Fiveable. (2025, August 15). Diethyl Amine Definition.
Santa Cruz Biotechnology. (n.d.). Diethylamine.
NOAA. (n.d.). DIETHYLAMINE. CAMEO Chemicals.
The Royal Society of Chemistry. (n.d.).
Benchchem. (2025).
Organic Syntheses. (n.d.).
Wikipedia. (n.d.).
Kamal, A., et al. (2019). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. Beilstein Journals.
ResearchGate. (n.d.).
TCI EUROPE N.V. (n.d.).
Benchchem. (2025). An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.
Bolshan, Y., & Batey, R. A. (n.d.).
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
comparison of different derivatization agents for amine analysis.
Precision Methodologies for LC-UV/Fluorescence and LC-MS Workflows Executive Summary The analysis of amines (amino acids, biogenic amines, polyamines) presents a fundamental chromatographic challenge: these analytes are...
Author: BenchChem Technical Support Team. Date: March 2026
Precision Methodologies for LC-UV/Fluorescence and LC-MS Workflows
Executive Summary
The analysis of amines (amino acids, biogenic amines, polyamines) presents a fundamental chromatographic challenge: these analytes are highly polar, often lack chromophores, and interact strongly with silanols. Derivatization is not merely a step to improve detection; it is a chemical necessity to impart hydrophobicity for retention and signal-active moieties for detection.
This guide objectively compares the three dominant derivatization chemistries currently utilized in pharmaceutical and bio-analytical applications: OPA (o-Phthalaldehyde) , FMOC-Cl (9-Fluorenylmethyl chloroformate) , and AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) .
The Verdict at a Glance:
For High-Throughput/Automation:OPA is unrivaled in speed but limited to primary amines.
For Comprehensive Profiling (Primary + Secondary):AQC offers the highest stability and MS sensitivity.
For Economic Flexibility:FMOC-Cl is a robust alternative for secondary amines but requires complex post-reaction cleanup.
The Challenge: Why Derivatize?
Native amines exhibit poor retention on Reversed-Phase (RP) columns due to their polarity. Furthermore, most aliphatic amines (e.g., GABA, Lysine) are "invisible" to UV/Vis detectors. Derivatization solves three problems simultaneously:
Retention: Adds a hydrophobic tag (aromatic ring) to enable C18 interaction.
Detection: Introduces a high-quantum-yield fluorophore or high-extinction-coefficient chromophore.
Ionization (MS): Improves ionization efficiency (especially AQC) in ESI-MS.
Comparative Analysis of Agents
OPA (o-Phthalaldehyde)
The Speedster. OPA is the reagent of choice for automated, online derivatization. It reacts almost instantaneously with primary amines in the presence of a thiol.
Mechanism: OPA requires a reducing agent (Thiol), typically 2-Mercaptoethanol (2-ME) or 3-Mercaptopropionic acid (3-MPA), to form a fluorescent isoindole.
Critical Limitation: It does not react with secondary amines (e.g., Proline, Hydroxyproline).
Stability: The isoindole derivative is unstable and degrades within minutes to hours. This necessitates "in-needle" derivatization immediately prior to injection.
FMOC-Cl (9-Fluorenylmethyl chloroformate)
The All-Rounder. FMOC reacts with both primary and secondary amines.[1] It is often used in conjunction with OPA (OPA for primaries, FMOC for secondaries) in automated workflows.
Mechanism: Forms a stable carbamate derivative.
Critical Limitation: The FMOC-Cl reagent itself is highly fluorescent. Unlike OPA (which is non-fluorescent until reacted), excess FMOC-Cl interferes with the chromatogram. It requires a "quenching" step or liquid-liquid extraction (e.g., with pentane) to remove excess reagent before injection.
The Gold Standard (AccQ-Tag). AQC is a urea-based derivatization agent designed to overcome the instability of OPA and the interference of FMOC.
Mechanism: Converts amines into highly stable asymmetric urea derivatives.
Advantage: The byproduct (AMQ) does not interfere with amino acid peaks.[2][3] The derivatives are stable for weeks at room temperature, allowing for batch processing of hundreds of samples.
MS Compatibility: The quinoline ring contains a nitrogen atom that is easily protonated, significantly enhancing signal in ESI-MS compared to OPA or FMOC.
Performance Data Synthesis
The following table synthesizes performance metrics from standard bio-analytical validations.
Feature
OPA (o-Phthalaldehyde)
FMOC-Cl
AQC (AccQ-Tag)
Target Analyte
Primary Amines ONLY
Primary & Secondary
Primary & Secondary
Reaction Speed
< 30 seconds (Instant)
1–5 minutes
10 minutes (requires heat)
Derivative Stability
Poor (< 1 hour)
Good (> 24 hours)
Excellent (> 1 week)
Reagent Interference
None (Reagent is silent)
High (Reagent is fluorescent)
Low (Byproducts elute early)
Detection Limit (FLD)
10–50 fmol
50–100 fmol
10–50 fmol
MS Compatibility
Moderate
Moderate
High (Protonatable tag)
Workflow
Online (In-needle)
Online or Offline (Extraction needed)
Offline (Batch processing)
Mechanistic Visualization
The following diagram illustrates the reaction pathways and the critical "Stop/Go" decision points for selecting an agent.
Figure 1: Decision Logic and Reaction Consequences for Amine Derivatization.
Detailed Experimental Protocols
These protocols are designed to be self-validating . Each includes a "Check Point" to ensure system integrity before committing valuable samples.
Protocol A: OPA (Automated In-Needle)
Best for: High-throughput QC of primary amino acids.
Reagents:
Borate Buffer: 0.4 M, pH 10.2 (High pH is critical for deprotonation of amines).
OPA Reagent: 10 mg OPA dissolved in 1 mL Methanol + 9 mL Borate Buffer + 50 µL 3-Mercaptopropionic Acid (3-MPA). Note: 3-MPA is preferred over 2-Mercaptoethanol for slightly better stability.
Incubate: Heat at 55°C for 10 minutes. This drives the conversion of the byproduct (AMQ) into a non-interfering bis-urea and ensures secondary amine reaction completion.
Analysis: Stable for up to 1 week at room temperature.
Check Point: Look for the "AMQ" peak early in the chromatogram. Its presence confirms the reagent was active. Absence of AMQ implies hydrolyzed/dead reagent.
Protocol C: FMOC-Cl (Manual/Offline)
Best for: Secondary amines when AQC is unavailable.
Quench/Clean: Add 500 µL Pentane. Vortex vigorously for 30 seconds.
Separate: Allow layers to separate. Discard the top organic layer (contains excess fluorescent FMOC-Cl).
Inject: Inject the lower aqueous layer.
Check Point: If a massive broad peak obscures the early chromatogram, extraction was insufficient. Repeat pentane wash.
References
Waters Corporation. (2023). AccQ-Tag Ultra Derivatization Kit Care & Use Manual.Link
Agilent Technologies. (2020). Automated Amino Acid Analysis using OPA and FMOC. Application Note 5990-5521EN. Link
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137. Link
Sigma-Aldrich. (2023). Amino Acid Analysis Reagents: OPA and FMOC Protocols.[4][5][6][7][8]Link
Thermo Fisher Scientific. (2021). Rapid Separation of Amino Acids using Pre-column Derivatization.[6][9]Link
evaluating the performance of different reducing agents in reductive amination.
Executive Summary: The Chemoselectivity Challenge In the high-stakes environment of API synthesis and lead optimization, reductive amination is ubiquitous. However, the "standard" protocol often fails when applied to com...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Chemoselectivity Challenge
In the high-stakes environment of API synthesis and lead optimization, reductive amination is ubiquitous. However, the "standard" protocol often fails when applied to complex, multifunctional scaffolds. The choice of reducing agent dictates not just yield, but chemoselectivity (imine vs. ketone reduction), stereocontrol, and downstream purification burden.
This guide moves beyond textbook definitions to evaluate the operational performance of the three dominant reagent classes: Borohydrides , Acyloxyborohydrides , and Borane Complexes . We prioritize systems that minimize side reactions (such as direct reduction of the carbonyl or over-alkylation) and offer scalable, reproducible workflows.
Mechanistic Grounding & Selection Logic
To select the correct agent, one must understand the competing kinetics between imine formation (
) and carbonyl reduction ().
Ideal Scenario:
.
The Failure Mode: If the reducing agent is too aggressive (e.g.,
at low pH), it reduces the aldehyde/ketone before the amine condenses.
Decision Matrix: Selecting the Right Agent
The following decision tree provides a logical pathway for reagent selection based on substrate electronics and steric demands.
Figure 1: Strategic decision tree for selecting reducing agents based on substrate constraints.
Comparative Performance Analysis
The following table synthesizes experimental data regarding the selectivity, toxicity, and operational constraints of the primary reducing agents.
Feature
Sodium Triacetoxyborohydride (STAB)
Sodium Cyanoborohydride ()
2-Picoline Borane (Pic-BH3)
System
Active Species
-complex /
Chemoselectivity
Excellent. Reduces imines much faster than carbonyls.[1]
Good. pH dependent (requires pH 6-7).
Excellent. Comparable to STAB but greener.
High. Forces imine formation via water scavenging.[2]
was the historical standard, STAB () is the superior choice for 90% of bench-scale discovery chemistry.
Mechanism: The acetoxy groups withdraw electron density from the boron, stabilizing the B-H bond. This makes it less nucleophilic toward carbonyls (neutral electrophiles) but still reactive toward iminium ions (charged electrophiles).
Safety: STAB eliminates the risk of generating HCN gas upon acidification, a critical safety hazard associated with cyanoborohydride workups.
Validated Experimental Protocols
These protocols are designed to be self-validating . The checkpoints provided ensure the reaction is proceeding correctly before you commit to the next step.
Protocol A: The "Gold Standard" (STAB in DCE)
Best for: Aldehydes and unhindered ketones with primary/secondary amines.
Best for: Sterically hindered ketones, electron-deficient amines, or when Protocol A fails to drive conversion.
Rationale:
acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine/enamine.
Reagents:
Ketone (1.0 equiv)
Amine (1.2 - 1.5 equiv)
Titanium(IV) Isopropoxide (
) (1.25 - 2.0 equiv)
Sodium Borohydride (
) (1.5 equiv)
Solvent: Neat (preferred) or THF.
Workflow:
Activation:
Combine Ketone and Amine in a dried flask under
.
Add
via syringe.
Critical Step: Stir the mixture neat (without solvent) or in minimal THF at RT for 1–4 hours. For extremely hindered substrates, heat to 40–50°C.
Checkpoint: The mixture will often become viscous. This indicates the formation of the Titanium-amine complex.
Reduction:
Dilute the viscous mixture with absolute EtOH or dry THF (to solubilize).
Add
carefully (exothermic).
Stir for 2 hours at RT.
Quenching (The "Titanium Crash"):
Add water (1 mL per mmol Ti). A heavy white/gray precipitate (
) will form.
Dilute with EtOAc. Filter the slurry through a Celite pad to remove the titanium salts.
Tip: If the filtration is slow, wash the filter cake thoroughly with EtOAc to recover trapped product.
Mechanistic Visualization
Understanding the pathway clarifies why pH and reagent choice matter.
Figure 2: Reaction pathway.[2][3][4] Selectivity is achieved when the Hydride attacks the Iminium (Yellow) faster than the Carbonyl (Red).
Troubleshooting Guide
Observation
Diagnosis
Solution
Low Conversion
Equilibrium favors ketone.
Switch to Protocol B () to scavenge water.
Dialkylation
Primary amine is over-reacting.
Use excess amine (5–10 equiv) or switch to indirect method (form imine, isolate, then reduce).
Carbonyl Reduction
Reducing agent is too strong.
Ensure you are using STAB , not . If using , lower the pH to <6.
Stuck at Imine
Steric hindrance preventing hydride attack.
Heat the reduction step to 40°C or use a smaller hydride source (e.g., - requires strict indirect protocol).
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link
Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry. Link
Borch, R. F., et al. (1971). "Cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[6] Link
Sato, S., et al. (2004). "One-Pot Reductive Amination of Aldehydes and Ketones with 2-Picoline Borane." Tetrahedron. Link
ACS Green Chemistry Institute. "Reagent Guide: Reductive Amination." Link
assessment of different precipitating agents in the synthesis of layered double hydroxides.
Executive Summary In the synthesis of Layered Double Hydroxides (LDHs), the choice of precipitating agent is not merely a pH regulator—it is the primary determinant of the material's physicochemical identity. This guide...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of Layered Double Hydroxides (LDHs), the choice of precipitating agent is not merely a pH regulator—it is the primary determinant of the material's physicochemical identity. This guide objectively compares the two dominant precipitation strategies: Heterogeneous Nucleation (NaOH/Na₂CO₃) and Homogeneous Nucleation (Urea/HMT) .
For drug delivery and catalytic applications, the trade-off is distinct:
NaOH/Na₂CO₃ yields high-surface-area, mesoporous materials suitable for high drug loading but suffers from broad particle size distribution and lower crystallinity.
Urea yields highly crystalline, hexagonal platelets with uniform particle size, ideal for fundamental structural studies and controlled release, but is kinetically slow and strictly intercalates carbonate anions.[1]
Mechanistic Foundation: Supersaturation Control
The fundamental difference between these agents lies in how they influence the LaMer mechanism of nucleation and growth.
NaOH (Direct Addition): Creates localized zones of extremely high supersaturation (
) where the base droplet hits the metal solution. This triggers "burst nucleation," resulting in varied crystal ages and sizes.
Urea (In-situ Hydrolysis): Urea is neutral at room temperature. Upon heating (>85°C), it decomposes uniformly throughout the solution volume. The pH rises gradually, crossing the nucleation threshold simultaneously everywhere.
Diagram 1: Nucleation Kinetics & pH Evolution
The following diagram illustrates the divergence in supersaturation profiles between the two methods.
Caption: Comparative pathway of supersaturation. NaOH induces rapid, localized nucleation, while Urea allows for a controlled, homogeneous pH increase.
Detailed Assessment of Agents
Sodium Hydroxide / Carbonate (The Standard)
Best for: Industrial scaling, high surface area, and non-carbonate intercalation.
Mechanism:
The "Constant pH Coprecipitation" method is the gold standard here. By titrating NaOH into a metal salt solution, the pH is maintained at the specific precipitation point of the metals (e.g., pH 10 for MgAl-LDH).
Critical Insight: Without vigorous stirring, the "wall effect" occurs—droplets of NaOH create local pH > 14, precipitating amorphous metal hydroxides (e.g., Al(OH)₃) that contaminate the final LDH phase.
Experimental Protocol (Self-Validating):
Precursor: Dissolve
and (molar ratio 2:1 or 3:1) in deionized water.[2]
Titrant: Prepare 1M NaOH + 0.5M
(or for nitrate-LDH).
Reaction: Under
flow, add metal solution dropwise to a reactor containing water. Simultaneously add base via a pH-stat titrator to maintain pH .
Validation: Monitor the volume of base consumed. A sudden drop in consumption indicates the reaction is complete.
Aging: Age at 65°C for 18 hours to improve crystallinity (Ostwald ripening).
Urea (The Homogeneous Controller)
Best for: Crystallography, morphological control, and narrow particle size distribution.
Mechanism:
Urea (
) hydrolysis proceeds in two steps:
(Rate limiting)
The generation of and is slow and uniform. This prevents the formation of impurity phases like simple hydroxides.
Experimental Protocol:
Precursor: Dissolve metal nitrates and Urea (Urea/Metal ratio
Reaction: Heat the clear solution to 90–100°C in a sealed reflux system or hydrothermal autoclave.
Validation: The solution pH will drift from ~4 to ~9 over 24 hours. The solution must turn turbid only after the temperature exceeds 80°C.
Limitation: This method forces carbonate intercalation. To get Chloride or Nitrate LDHs, you must perform a subsequent acid-salt ion exchange, which can damage the crystal structure.
Ammonia & Organic Bases (The Niche Alternatives)
Ammonia (
): Acts as a buffer (~pH 9-10).
Risk:[5] Ammonia forms soluble ammine complexes with transition metals like
, , and (). This prevents precipitation or alters stoichiometry. Do not use for Cu/Zn-LDH unless specific complexation is desired.
Hexamethylenetetramine (HMT): Similar to urea but hydrolyzes to release formaldehyde and ammonia.
Application: Used to synthesize "rosette-like" superstructures or 3D hierarchical architectures.
Comparative Data Analysis
The following table synthesizes performance metrics from key literature sources (e.g., Costantino et al., Theiss et al.).
Feature
NaOH (Constant pH)
Urea (Homogeneous)
Ammonia ()
Crystallinity (XRD)
Moderate (Broad peaks)
High (Sharp, intense peaks)
Low to Moderate
Particle Size
20 – 100 nm (Aggregated)
1 – 10 µm (Distinct Platelets)
Variable
Size Distribution
Polydisperse (PDI > 0.4)
Monodisperse (PDI < 0.1)
Polydisperse
BET Surface Area
60 – 150
5 – 20
20 – 80
Anion Control
Flexible (, , drugs)
Rigid ( dominant)
Flexible
Synthesis Time
Fast (hours)
Slow (24 – 48 hours)
Moderate
Scalability
High
Low (Energy intensive)
Moderate
Experimental Workflow Visualization
This diagram maps the decision process and physical workflow for selecting the correct agent based on the target application.
Caption: Decision matrix for synthesis method based on desired physicochemical properties.
Conclusion & Recommendation
For drug development professionals looking to intercalate active pharmaceutical ingredients (APIs):
Recommended: Use NaOH/Na₂CO₃ (Co-precipitation) .
Reasoning: The higher surface area and mesoporosity allow for greater drug loading capacity. Furthermore, the ability to synthesize under nitrogen allows for the direct intercalation of anionic drugs (avoiding carbonate competition), which is impossible with the Urea method without complex post-synthesis ion exchange.
For materials scientists studying structure-property relationships:
Reasoning: The thermodynamic control eliminates impurity phases, providing a "clean" slate for characterizing the intrinsic properties of the LDH layers.
References
Costantino, U., et al. (1998). Preparation and characterization of hydrotalcite-like compounds by the urea method. European Journal of Inorganic Chemistry.[7] Link
Theiss, F. L., et al. (2016). Layered double hydroxides: Synthesis and post-synthesis modification.[6][8] Journal of Colloid and Interface Science. Link
Cavani, F., Trifirò, F., & Vaccari, A. (1991). Hydrotalcite-type anionic clays: Preparation, properties and applications. Catalysis Today. Link
Hibino, T. (2018).[7] Anion Selectivity of Layered Double Hydroxides: Effects of Crystallinity and Charge Density.[7] European Journal of Inorganic Chemistry.[7] Link
Reichle, W. T. (1986). Synthesis of anionic clay minerals (mixed metal hydroxides, hydrotalcite). Solid State Ionics. Link
Comprehensive Laboratory Guide: Safe Handling and Disposal of Diethyl(ethylsulfamoyl)amine Diethyl(ethylsulfamoyl)amine is a specialized sulfonamide derivative frequently utilized as a building block in advanced drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Laboratory Guide: Safe Handling and Disposal of Diethyl(ethylsulfamoyl)amine
Diethyl(ethylsulfamoyl)amine is a specialized sulfonamide derivative frequently utilized as a building block in advanced drug development and synthetic organic chemistry[1],[2]. Due to its specific physicochemical properties and heteroatom composition (sulfur and nitrogen), improper disposal poses significant environmental and occupational hazards. This guide provides a scientifically grounded, step-by-step operational protocol for the safe handling, accumulation, and final destruction of this compound, ensuring strict regulatory compliance and laboratory safety.
Chemical Profile & Hazard Assessment
Before initiating any experimental workflow, personnel must understand the intrinsic properties of the material. Diethyl(ethylsulfamoyl)amine contains a sulfonamide moiety linked to an amine, making it reactive under specific conditions and highly resistant to standard biological degradation[2],[3].
Strong oxidizing agents, strong acids, heavy metals
Mechanistic Insight: The presence of the sulfur-nitrogen bond dictates the compound's disposal pathway. Upon uncontrolled decomposition or open combustion, the compound will release highly toxic sulfur dioxide (SOx) and nitrogen oxides (NOx)[4]. Furthermore, sulfonamides are notoriously persistent in aqueous environments; they do not fully break down in standard municipal wastewater treatment facilities[3]. Therefore, aqueous sink disposal is universally prohibited[5].
Operational Safety & Handling Protocols
To ensure a self-validating safety system, all handling must occur within a controlled environment to prevent accidental exposure or environmental release.
Engineering Controls: All manipulations of the pure solid or concentrated solutions must be performed inside a certified Class II chemical fume hood. This directly mitigates the inhalation risks associated with its H335 (Respiratory Irritation) classification.
Personal Protective Equipment (PPE): Operators must wear chemical-resistant nitrile gloves (double-gloving is recommended when handling highly concentrated organic solutions), splash-proof safety goggles, and a standard, fully buttoned laboratory coat[3].
Step-by-Step Disposal Methodologies
The disposal of Diethyl(ethylsulfamoyl)amine must follow a strict segregation and destruction pathway to comply with EPA and RCRA guidelines for hazardous organic wastes[6].
Step 1: Waste Segregation and Containment
Liquid Waste: Collect any solvent-dissolved Diethyl(ethylsulfamoyl)amine in chemically compatible, sealable high-density polyethylene (HDPE) or amber glass carboys. Crucial Causality: Never mix this waste with strong oxidizers (e.g., peroxides, concentrated nitric acid) or heavy metal waste, as this can trigger exothermic degradation or the rapid generation of toxic gases[3],[4].
Solid Waste: Place all contaminated consumables (e.g., weighing boats, pipette tips, empty reagent vials, and contaminated gloves) into a designated, puncture-resistant solid hazardous waste container[3].
Step 2: Satellite Accumulation Area (SAA) Management
Transfer sealed containers to a designated SAA immediately after the procedure. The SAA must be at or near the point of generation and under the direct control of the laboratory personnel[3].
Labeling Protocol: Containers must be explicitly and permanently labeled. The label must include the words "Hazardous Waste," the full chemical name ("Diethyl(ethylsulfamoyl)amine / Organic Sulfonamide"), the primary hazards ("Toxic, Irritant"), and the exact accumulation start date[3].
Step 3: Institutional Transfer and Final Destruction
Once the SAA container reaches its volume limit (or the regulatory time limit, typically 90–180 days depending on the facility's generator status), initiate a transfer request with the institutional Environmental Health and Safety (EHS) department[5].
Incineration Protocol: The only acceptable method for the final destruction of this compound is high-temperature commercial incineration[6]. Because the compound is rich in sulfur and nitrogen, the contracted disposal facility must utilize rotary kiln or liquid injection incinerators equipped with advanced flue gas desulfurization (FGD) scrubbers and selective catalytic reduction (SCR) systems. This ensures that all resulting SOx and NOx emissions are captured and neutralized before exhaust[6].
Workflow Visualization
Figure 1: Step-by-step decision matrix and disposal workflow for Diethyl(ethylsulfamoyl)amine.
Spill Response & Decontamination
In the event of an accidental release, immediate and calculated action is required to prevent exposure:
Containment: Isolate the area immediately. For liquid solutions, surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[3]. Do not use combustible materials (like paper towels or sawdust) for large spills, as they can react with concentrated organic mixtures.
Collection: Sweep the absorbed material carefully using non-sparking tools to prevent aerosolizing the compound. Place the absorbed mass into a compatible hazardous waste bin.
Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize and lift residual traces. All wash water must be collected and treated as hazardous waste, never flushed down the drain[5],[6].
Comprehensive Safety and Operational Guide: Handling Diethyl(ethylsulfamoyl)amine
Diethyl(ethylsulfamoyl)amine (CAS: 1094661-86-5) is a highly specialized sulfamide derivative utilized extensively in medicinal chemistry and drug development. Serving as a foundational scaffold for enzyme inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
Diethyl(ethylsulfamoyl)amine (CAS: 1094661-86-5) is a highly specialized sulfamide derivative utilized extensively in medicinal chemistry and drug development. Serving as a foundational scaffold for enzyme inhibitors and a bioisostere for sulfonamides, its unique chemical properties require strict adherence to laboratory safety protocols. This guide provides researchers with a causality-driven, self-validating framework for the safe handling, preparation, and disposal of this compound.
Hazard Identification & Mechanistic Toxicology
Understanding the chemical behavior of Diethyl(ethylsulfamoyl)amine is critical for predicting and mitigating its hazards. The sulfamoyl group (-SO₂NR₂) is generally stable but can undergo hydrolysis when exposed to strong acids, bases, or prolonged environmental moisture. This hydrolytic degradation can release irritating amine byproducts (such as diethylamine) and sulfur oxides.
Consequently, the compound is classified under the Globally Harmonized System (GHS) with the GHS07 (Exclamation Mark) pictogram[1]. The primary toxicological mechanisms include:
Dermal and Ocular Irritation: The polarity of the sulfamide group and potential trace amines can disrupt lipid bilayers in the skin and corneal epithelium, leading to localized inflammation[1].
Respiratory Sensitization: Inhalation of fine crystalline dust can cause mechanical and chemical irritation of the mucous membranes in the upper respiratory tract.
Quantitative Safety Data
The following table summarizes the critical safety and physical parameters required for risk assessment[1]:
Property / Hazard Parameter
Specification
Chemical Name
Diethyl(ethylsulfamoyl)amine
CAS Number
1094661-86-5
Molecular Formula
C₆H₁₆N₂O₂S
Molecular Weight
180.27 g/mol
GHS Pictogram
GHS07 (Exclamation Mark)
Signal Word
Warning
Hazard Statements
H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation
Personal Protective Equipment (PPE) Matrix
To mitigate the hazards outlined above, a robust PPE strategy is mandatory. The following matrix aligns with2[2], specifically tailored for sulfamide handling.
Eye/Face Protection: ANSI Z87.1-2010 compliant chemical splash goggles must be worn[2]. Mechanistic Causality: Standard safety glasses lack the orbital seal necessary to prevent fine sulfamide dust or aerosolized solvent droplets from contacting corneal moisture, which would trigger an H319 severe irritation response.
Hand Protection: Nitrile gloves with a minimum thickness of 0.11 mm are required. Mechanistic Causality: Nitrile provides an excellent, non-permeable barrier against both the solid powder and the polar organic solvents (e.g., Dichloromethane, Ethyl Acetate) typically used to dissolve sulfamides, preventing H315 dermal irritation[2].
Body Protection: A flame-resistant (FR) lab coat and closed-toe, non-porous shoes. Mechanistic Causality: Prevents particulate deposition on exposed skin or street clothing, eliminating the risk of accidental ingestion (H302) via hand-to-mouth transfer.
Respiratory Protection: All open-container handling must occur within a certified chemical fume hood maintaining a minimum face velocity of 100 feet per minute (fpm). If ventilation is compromised, a NIOSH-approved N95 particulate respirator or a half-mask with organic vapor/particulate cartridges is required to prevent H335 respiratory irritation[2].
Experimental Workflow: Reagent Preparation
The synthesis and functionalization of 3 require strict environmental control to maintain high yields and purity[3]. The following self-validating protocol details the preparation of a 0.1 M solution of Diethyl(ethylsulfamoyl)amine.
Step-by-Step Methodology
Pre-Operation Verification: Verify that the chemical fume hood is operational and the sash is positioned at the correct working height. Equip all required Level D PPE.
Anti-Static Weighing: Place an anti-static weigh boat on the analytical balance inside the fume hood. Carefully dispense the required mass of Diethyl(ethylsulfamoyl)amine using a grounded, non-sparking spatula.
Validation Check: Sulfamide powders can carry electrostatic charges. Grounding prevents aerosolization of the powder, ensuring accurate molarity and preventing respiratory exposure.
Anhydrous Dissolution: Transfer the weighed powder to a dry, round-bottom flask. Add anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to achieve the target 0.1 M concentration.
Validation Check: Using anhydrous solvents prevents premature hydrolysis of the sulfamoyl group, ensuring the structural integrity of the bioisostere for downstream coupling reactions.
Inert Atmosphere Integration: Seal the flask with a rubber septum. Purge the headspace with dry Nitrogen (N₂) or Argon (Ar) gas for 5 minutes before integrating the vessel into the main reaction cascade (e.g., a Schlenk line setup).
Workflow Visualization
Figure 1: Safe Handling and Spill Response Workflow for Diethyl(ethylsulfamoyl)amine.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.
Immediate Spill Protocol
Isolation: Alert all personnel in the immediate vicinity. If the spill occurs outside of a ventilated enclosure, evacuate the area temporarily to allow airborne particulates to settle.
Containment: Cover the spilled powder with a damp, inert absorbent material (such as vermiculite or sand) to suppress dust generation. Do not use combustible materials like sawdust.
Collection: Utilizing non-sparking plastic tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag.
Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any residual acidic byproducts, followed by copious amounts of water.
Waste Segregation and Disposal
Diethyl(ethylsulfamoyl)amine must never be flushed down the sink or disposed of in general municipal waste.
Solid Waste: Contaminated PPE, weigh boats, and spill cleanup materials must be segregated as hazardous chemical waste and clearly labeled: "Contains Diethyl(ethylsulfamoyl)amine (Irritant)".
Liquid Waste: Disposal depends on the solvent used during the workflow. Solutions in DCM must be routed to the Halogenated Organic Waste carboy. Solutions in EtOAc must be routed to the Non-Halogenated Organic Waste carboy.